(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
Description
Propriétés
IUPAC Name |
1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-14-5-2-12(3-6-14)13-4-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANAAFFESMCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Putative Mechanism of Action of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
In the landscape of drug discovery, we are often confronted with novel chemical entities whose biological activities are yet to be elucidated. (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is one such molecule. While direct pharmacological data for this specific compound is not publicly available, its constituent chemical scaffolds—a 1-methyl-piperidine core and a morpholino-ethyl-amine side chain—are prevalent in a multitude of clinically significant pharmaceuticals. This guide, therefore, takes a deductive, evidence-based approach. By analyzing the well-documented roles of its structural components, we will posit three plausible mechanisms of action. More critically, we will provide a comprehensive, step-by-step framework for the experimental validation of these hypotheses. This document is designed not as a definitive statement of fact, but as a rigorous, scientifically-grounded roadmap for investigation.
Deconstruction of the Molecular Architecture: A Tale of Two Scaffolds
The structure of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is a deliberate hybridization of two pharmacologically significant moieties. Understanding the established roles of these building blocks is fundamental to postulating the compound's potential biological targets.
-
The 1-Methyl-piperidine Moiety: This saturated heterocycle is a cornerstone in central nervous system (CNS) drug design.[1][2] Its presence is a recurring theme in compounds targeting a range of receptors and transporters. It is found in potent opioid analgesics, antipsychotics that modulate dopamine and serotonin receptors, and various other classes of neurologically active agents.[1][3] The 1-methyl group often enhances blood-brain barrier penetration and can influence receptor binding affinity.
-
The Morpholine Moiety: The morpholine ring is another versatile scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties.[4][5] It is a component of drugs with diverse therapeutic applications, including anticancer agents, antidepressants, and anti-inflammatory compounds.[4][6][7] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4]
The covalent linkage of these two scaffolds suggests a compound designed to interact with complex biological systems, potentially modulating multiple targets or exhibiting a novel pharmacological profile arising from the synergistic contribution of each component.
Hypothesized Mechanisms of Action
Based on the pharmacological precedent of its constituent moieties, we propose three primary, testable hypotheses for the mechanism of action of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine.
Hypothesis 1: Sigma-1 (σ1) Receptor Modulation
The σ1 receptor is a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum.[8][9] It plays a crucial role in regulating intracellular Ca2+ signaling and modulating the activity of various ion channels and neurotransmitter systems.[10][11] Ligands that interact with the σ1 receptor have shown therapeutic potential in a wide range of CNS disorders, including schizophrenia, depression, and neurodegenerative diseases.[9][10][11] Notably, many known σ1 receptor ligands possess a piperidine or a similar nitrogen-containing heterocyclic core.
-
Rationale for Hypothesis: The 1-methyl-piperidine scaffold in our compound of interest is structurally analogous to the core of many potent σ1 receptor ligands. Modulation of this receptor could explain potential neuroprotective, cognitive-enhancing, or antipsychotic-like effects.
Hypothesis 2: Serotonin 5-HT2A Receptor Inverse Agonism
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of psychosis and other neuropsychiatric disorders.[12][13] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal, constitutive activity.[12][14] This mechanism is a hallmark of many atypical antipsychotics, which often feature a piperidine moiety.[13][15]
-
Rationale for Hypothesis: The structural features of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine are consistent with those of known 5-HT2A receptor ligands. Inverse agonism at this receptor could lead to antipsychotic effects with a potentially favorable side-effect profile compared to traditional dopamine D2 receptor antagonists.
Hypothesis 3: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a critical role in the innate immune response.[16] Its aberrant activation is implicated in a host of inflammatory diseases.[16][17] Several small molecule inhibitors of the NLRP3 inflammasome have been developed, and some of these feature piperidine-containing scaffolds.[16][18][19] These compounds are thought to interfere with the assembly and activation of the inflammasome complex.[19][20]
-
Rationale for Hypothesis: The compound's structure, particularly the piperidine ring, shares similarities with known NLRP3 inhibitors. This suggests a potential role in mitigating inflammation, which could have applications in a variety of autoinflammatory, metabolic, and neurodegenerative disorders where NLRP3-mediated inflammation is a key pathological driver.
Experimental Validation of Hypothesized Mechanisms
A rigorous, multi-tiered experimental approach is required to test these hypotheses. The following protocols are designed to provide a clear, actionable framework for this investigation.
Tier 1: Target Engagement and In Vitro Pharmacology
The initial phase focuses on determining if the compound physically interacts with the hypothesized targets and characterizing the nature of that interaction.
Objective: To quantify the binding affinity of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine for the human σ1 and 5-HT2A receptors.
Methodology: Radioligand competition binding assays are the gold standard for this purpose.[21][22]
Experimental Protocol: Radioligand Binding Assay
-
Receptor Preparation: Utilize commercially available cell membrane preparations expressing either the human σ1 or 5-HT2A receptor.
-
Radioligand Selection:
-
For σ1 receptors: Use -pentazocine, a selective radioligand.
-
For 5-HT2A receptors: Use [³H]ketanserin or another suitable radiolabeled antagonist.
-
-
Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand, while the free radioligand passes through.
-
Quantification: Wash the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinities
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| Human σ1 | -pentazocine | To be determined |
| Human 5-HT2A | [³H]ketanserin | To be determined |
Experimental Workflow: Radioligand Binding Assay
Diagram of the radioligand binding assay workflow.
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor.
Methodology: A cell-based functional assay measuring a downstream signaling event is required. 5-HT2A receptors are Gq-coupled, leading to an increase in intracellular calcium upon activation.[23]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor.
-
Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol. A masking dye may be used to quench extracellular fluorescence.[23]
-
Compound Addition and Measurement:
-
Agonist Mode: Add varying concentrations of the test compound directly to the cells and immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates agonist activity.
-
Antagonist/Inverse Agonist Mode: Pre-incubate the cells with varying concentrations of the test compound. Then, add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonist activity. To test for inverse agonism, measure the basal fluorescence signal after adding the test compound alone; a decrease below the baseline indicates inverse agonist activity.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the compound concentration to determine the EC50.
-
For antagonist/inverse agonist activity, plot the inhibition of the agonist response (or the decrease in basal signal) against the compound concentration to determine the IC50.
-
Experimental Workflow: Calcium Mobilization Assay
Workflow for determining functional activity at the 5-HT2A receptor.
Objective: To determine if the compound can inhibit the activation of the NLRP3 inflammasome.
Methodology: The canonical NLRP3 inflammasome activation pathway results in the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form. Measuring the release of IL-1β is a robust readout of inflammasome activity.[20]
Experimental Protocol: IL-1β Release Assay in Macrophages
-
Cell Culture: Use immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes differentiated into macrophages.
-
Priming Step (Signal 1): Plate the cells and prime them with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours). This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of the test compound for 30-60 minutes.
-
Activation Step (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a short period (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or LDH release) to ensure that the observed inhibition of IL-1β release is not due to cytotoxicity.
-
Data Analysis: Plot the percentage of IL-1β inhibition against the logarithm of the test compound concentration to determine the IC50.
Data Presentation: NLRP3 Inflammasome Inhibition
| Cell Line | Activator | Test Compound IC50 (µM) | Cytotoxicity CC50 (µM) |
| iBMDMs | ATP | To be determined | To be determined |
| iBMDMs | Nigericin | To be determined | To be determined |
Tier 2: In Vivo Pharmacological Profiling
If the in vitro data supports one or more of the hypotheses, the next logical step is to assess the compound's effects in relevant animal models.
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For Putative 5-HT2A Inverse Agonists (Antipsychotic-like Activity):
-
Model: The DOI (2,5-dimethoxy-4-iodoamphetamine)-induced head-twitch response in mice or rats is a classic behavioral model sensitive to 5-HT2A receptor modulation.[15]
-
Procedure: Administer the test compound at various doses prior to administering DOI. A reduction in the number of head twitches indicates 5-HT2A receptor antagonism or inverse agonism.
-
Rationale: This model has high predictive validity for antipsychotic activity mediated through the 5-HT2A receptor.
-
-
For Putative NLRP3 Inflammasome Inhibitors (Anti-inflammatory Activity):
-
Model: An LPS-induced systemic inflammation model in mice.
-
Procedure: Administer the test compound before challenging the mice with a systemic injection of LPS. Measure downstream inflammatory markers, such as serum IL-1β levels, a few hours post-challenge.
-
Rationale: This acute inflammation model provides a clear in vivo readout of the compound's ability to suppress a key inflammatory pathway.
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Conclusion and Forward Trajectory
The compound (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine possesses a unique chemical architecture that suggests plausible interactions with several high-value therapeutic targets, including the σ1 receptor, the 5-HT2A receptor, and the NLRP3 inflammasome. The absence of direct pharmacological data necessitates a hypothesis-driven approach to elucidating its mechanism of action. The experimental framework detailed in this guide provides a comprehensive and technically sound strategy for systematically testing these hypotheses.
The progression from in vitro target engagement and functional assays to in vivo behavioral and pharmacological models will allow for a thorough characterization of this novel molecule. The results of these studies will not only define the primary mechanism of action but also illuminate the potential therapeutic applications of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine, guiding its future development as a potential therapeutic agent for CNS and/or inflammatory disorders.
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What are 5-HT2A receptor inverse agonists and how do they work?. (2024). Patsnap Synapse. [Link]
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(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine CAS 416865-22-0
An In-Depth Technical Guide to (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine (CAS 416865-22-0): A Versatile Scaffold for Drug Discovery
Abstract
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine, identified by CAS number 416865-22-0, is a tertiary amine incorporating two key heterocyclic scaffolds: a 1-methylpiperidine moiety and a morpholine ring linked by an ethylamine bridge. While not extensively documented as a standalone therapeutic agent, its structural components are prevalent in a wide range of biologically active molecules. This guide provides a comprehensive technical overview of the compound, including its chemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential applications as a versatile building block in medicinal chemistry. Particular emphasis is placed on its relevance as a scaffold for developing novel ligands, drawing parallels to structurally similar compounds with demonstrated high affinity for targets such as the sigma-1 (σ1) receptor, which is implicated in both central nervous system (CNS) disorders and oncology.
Core Compound Identity and Physicochemical Properties
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is a unique molecule that combines features known to impart favorable pharmacological and pharmacokinetic properties. The N-methylated piperidine ring is a common feature in CNS-active compounds, while the morpholine group can enhance aqueous solubility and metabolic stability.
Caption: Chemical structure of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine.
Physicochemical Data Summary
The following table summarizes key computed and reported properties for the compound, which are essential for planning experimental work, including reaction setup and purification.
| Property | Value | Source |
| CAS Number | 416865-22-0 | [1][2] |
| Molecular Formula | C₁₂H₂₅N₃O | [2] |
| Molecular Weight | 227.35 g/mol | [2] |
| Predicted pKa | 9.59 ± 0.20 | [2] |
| Predicted Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |
Proposed Synthesis and Characterization
A robust and efficient synthesis of the title compound can be achieved via reductive amination. This widely used reaction forms carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.
Synthetic Rationale (Causality)
The chosen strategy involves the reductive amination of 1-methyl-4-piperidone with 2-morpholinoethan-1-amine . This approach is favored for several reasons:
-
High Selectivity: Modern reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are mild enough to selectively reduce the intermediate iminium ion without affecting the starting ketone, minimizing side reactions.
-
Commercial Availability: Both starting materials, 1-methyl-4-piperidone and 2-morpholinoethan-1-amine, are commercially available, making this route cost-effective and accessible for most research laboratories.
-
Proven Methodology: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, with extensive literature supporting its reliability for creating scaffolds of this type.[3][4]
Caption: Proposed synthetic workflow via one-pot reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
1-Methyl-4-piperidone
-
2-Morpholinoethan-1-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add 2-morpholinoethan-1-amine (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine.
Self-Validating System (Characterization): The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight (227.35 g/mol ).[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Applications in Research and Drug Development
The true value of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine lies in its utility as a molecular scaffold for building more complex and targeted therapeutic agents. The combination of its two heterocyclic systems offers a promising starting point for fragment-based drug discovery.
Pharmacological Significance of Core Moieties
-
1-Methylpiperidine: This moiety is a key feature in many CNS-active drugs. Research into novel σ1 receptor ligands demonstrated that N-methylation of the piperidine ring was critical for achieving high affinity and selectivity.[5] Compounds bearing this group often exhibit improved blood-brain barrier penetration.
-
Morpholinoethyl-amine: The morpholine ring is a well-established "pharmacophore" in medicinal chemistry, often used to improve the physicochemical properties of a lead compound, such as aqueous solubility and metabolic stability.[6] It is found in a variety of approved drugs, including antibiotics, anticancer agents, and antidepressants.[6]
Case Study: A Scaffold for Sigma-1 (σ1) Receptor Ligands
A compelling application for this compound is in the development of σ1 receptor ligands. The σ1 receptor is a unique intracellular chaperone protein implicated in a range of cellular functions and is a therapeutic target for neurological disorders (e.g., Alzheimer's disease, depression) and cancer.[5]
A study by Schepmann et al. detailed the synthesis and evaluation of a series of 4-(2-aminoethyl)piperidine derivatives as potent σ1 ligands.[5] Their findings revealed that derivatives with a methyl group on the piperidine nitrogen, like the title compound, displayed particularly high σ1 receptor affinity and selectivity over the σ2 subtype.[5] (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine represents a close analog to these highly active compounds, making it an excellent candidate for further derivatization and biological screening in this area. The morpholine group could be further explored for its role in modulating pharmacokinetics and target engagement.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis and Isolation of (1-Methyl-piperidin-4-yl)-(2-morpholin-4-yl-ethyl)-amine
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Introduction and Strategic Rationale
(1-Methyl-piperidin-4-yl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 416865-22-0)[1] is a highly versatile, bis-heterocyclic aliphatic diamine. In early-stage drug discovery, incorporating such highly basic, hydrophilic moieties is a well-established strategy to modulate the physicochemical properties of lead compounds—specifically to enhance aqueous solubility, improve metabolic stability, and establish critical hydrogen-bonding networks within target binding pockets.
To synthesize this secondary amine, reductive amination is the most robust and chemoselective pathway. Direct alkylation of 1-methylpiperidin-4-amine with 4-(2-chloroethyl)morpholine is prone to over-alkylation, yielding unwanted tertiary amine byproducts. By utilizing 1-methylpiperidin-4-one and 2-morpholinoethanamine with Sodium Triacetoxyborohydride (STAB), the reaction selectively reduces the transient iminium ion without reducing the starting ketone [2].
Reaction Pathway
Reaction pathway for the reductive amination yielding the target diamine.
Materials and Stoichiometry
The following table outlines the optimized stoichiometric ratios for a standard 10 mmol scale synthesis.
| Reagent / Solvent | Role | MW ( g/mol ) | Eq. | Amount |
| 1-Methylpiperidin-4-one | Carbonyl donor | 113.16 | 1.0 | 1.13 g (10.0 mmol) |
| 2-Morpholinoethanamine | Primary amine | 130.19 | 1.05 | 1.37 g (10.5 mmol) |
| Sodium triacetoxyborohydride | Reducing agent | 211.94 | 1.5 | 3.18 g (15.0 mmol) |
| Glacial Acetic Acid (AcOH) | Acid catalyst | 60.05 | 1.0 | 0.60 g (10.0 mmol) |
| 1,2-Dichloroethane (DCE) | Solvent | 98.96 | N/A | 40 mL |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating mechanistic causality for each operational step to ensure reproducibility and high yield.
Step 1: Iminium Ion Formation
-
Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add 1-methylpiperidin-4-one (1.13 g, 10.0 mmol) and 2-morpholinoethanamine (1.37 g, 10.5 mmol).
-
Solvent & Catalyst Addition: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) (40 mL). Add glacial acetic acid (0.60 g, 10.0 mmol) dropwise via syringe.
-
Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes.
-
Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating nucleophilic attack by the amine. DCE is selected because it is non-nucleophilic, possesses an optimal dielectric constant for this transformation, and is an excellent solvent for STAB [2].
-
Step 2: Chemoselective Reduction
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes.
-
Causality: Portion-wise addition at 0 °C controls the mild exotherm associated with the reduction. STAB is a mild hydride source; the electron-withdrawing acetoxy groups reduce its nucleophilicity compared to NaBH4 , ensuring it selectively reduces the highly electrophilic iminium intermediate rather than the unreacted ketone.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours under an inert atmosphere.
Step 3: Reaction Monitoring and Quenching
-
Validation: Monitor reaction progress via LC-MS. The target product mass is expected at [M+H]+ = 228.2 m/z.
-
Quenching: Once the starting materials are consumed, cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO3 (30 mL) dropwise.
-
Causality: The basic aqueous quench serves a dual purpose: it safely decomposes any unreacted STAB (releasing H2 gas, hence the dropwise addition) and neutralizes the acetic acid, ensuring the highly basic polyamine product is fully converted to its free-base form for efficient organic extraction.
-
Step 4: Extraction and Purification
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na2SO4 . Filter and concentrate under reduced pressure to yield the crude product as a viscous yellow oil.
-
Purification: Purify the crude material via flash column chromatography on silica gel.
-
Eluent System: DCM / Methanol / Aqueous NH4OH (gradient from 90:9:1 to 80:18:2).
-
Causality: Because the target molecule contains three basic nitrogen centers, it will streak severely on standard silica. The addition of aqueous ammonia ( NH4OH ) or triethylamine (TEA) to the mobile phase is critical to deactivate the acidic silanol groups on the silica gel, allowing for sharp elution bands.
-
Analytical Validation Parameters
To confirm the structural integrity of the synthesized (1-Methyl-piperidin-4-yl)-(2-morpholin-4-yl-ethyl)-amine, compare empirical data against the following expected parameters:
| Analytical Method | Expected Result / Diagnostic Signals |
| LC-MS (ESI+) | m/z 228.2 [M+H]+ (Major peak) |
| 1H NMR (400 MHz, CDCl3 ) | δ ~3.70 (t, 4H, morpholine −CH2−O−CH2− ) δ ~2.80-2.30 (m, complex, aliphatic CH2 and CH protons) δ ~2.25 (s, 3H, N−CH3 ) |
| TLC (Ninhydrin Stain) | Positive (purple/brown spot indicating secondary amine). |
References
-
NextSDS. (n.d.). (1-METHYL-PIPERIDIN-4-YL)-(2-MORPHOLIN-4-YL-ETHYL)-AMINE — Chemical Substance Information. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
Application Notes and Protocols for (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine (MMPM) in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine, hereafter referred to as MMPM, is a small molecule with the chemical formula C12H25N3O and a molecular weight of 227.35 g/mol .[1] Its structure, featuring both piperidine and morpholine moieties, suggests potential biological activity, as these heterocycles are common in compounds designed to interact with various cellular targets.[2][3][4] Derivatives of piperidine and morpholine have been explored for a wide range of therapeutic applications, including anticancer, antidiabetic, and antimicrobial activities.[2][3][4]
While the specific mechanism of action for MMPM is still under investigation, its structural similarity to known bioactive compounds warrants its evaluation in cell-based assays. These application notes provide a guideline for the initial characterization of MMPM in a cell culture setting, focusing on determining its cytotoxic profile and assessing its potential impact on cell signaling pathways. The protocols outlined here are intended to serve as a starting point for researchers and may require optimization for specific cell lines and experimental questions.
Product Information
| Characteristic | Value |
| IUPAC Name | (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine |
| CAS Number | 416865-22-0[1] |
| Molecular Formula | C12H25N3O[1] |
| Molecular Weight | 227.35 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (≥25 mg/mL) and Ethanol (≥15 mg/mL). Sparingly soluble in water. |
| Storage | Store at -20°C. Protect from light and moisture. |
Handling and Storage
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of MMPM in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Protocol for 10 mM Stock Solution:
-
Equilibrate the vial of MMPM to room temperature before opening.
-
To prepare a 10 mM stock solution, add 439.8 µL of DMSO to 1 mg of MMPM (MW = 227.35 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored properly, the stock solution should be stable for at least 6 months.
Experimental Workflow for MMPM Characterization
The following diagram outlines a general workflow for the initial investigation of MMPM's effects in cell culture.
Caption: General workflow for in vitro characterization of MMPM.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of MMPM on a chosen cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
MMPM stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment (for adherent cells).
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of MMPM in complete medium. A common starting range is from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest MMPM concentration) and a "no-cell" control (medium only).
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the diluted MMPM solutions.
-
Incubate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
-
Data Analysis:
-
Plot the percentage of cell viability against the log of the MMPM concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Analysis of Protein Phosphorylation by Western Blot
This protocol provides a general method to assess the effect of MMPM on the phosphorylation status of key signaling proteins. The choice of antibodies will depend on the hypothesized target pathway. Given the prevalence of piperidine and morpholine structures in kinase inhibitors, pathways such as PI3K/Akt/mTOR or MAPK are plausible starting points.
Hypothetical Signaling Pathway Modulation by MMPM
The following diagram illustrates a hypothetical scenario where MMPM inhibits a receptor tyrosine kinase (RTK), leading to downstream effects on the PI3K/Akt pathway.
Caption: Hypothetical inhibition of an RTK/PI3K/Akt pathway by MMPM.
Materials
-
Cells cultured in 6-well plates
-
MMPM stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with MMPM at various concentrations (determined from the cytotoxicity assay, e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
References
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF - ResearchGate. Available at: [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC - NIH. Available at: [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine in Biological Matrices
Abstract
This application note presents robust and sensitive analytical methodologies for the accurate quantification of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine in biological matrices, such as human plasma. Given the pharmaceutical relevance of piperidine and morpholine moieties, precise analytical methods are imperative for pharmacokinetic and toxicological assessments in drug development.[1][2] This document provides detailed protocols for sample preparation and analysis utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a preferred method for its high sensitivity and selectivity.[3][4][5] Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a viable alternative. The protocols are designed to be self-validating, adhering to the principles outlined in the ICH guidelines for analytical procedure validation.[6][7][8]
Introduction
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is a tertiary amine containing both a piperidine and a morpholine ring system. These heterocyclic structures are common pharmacophores in medicinal chemistry, contributing to the efficacy and safety of numerous therapeutic agents.[1] Accurate measurement of this compound in biological fluids is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.
The analytical challenge in quantifying such amines in complex matrices like plasma lies in their potential for poor retention in reversed-phase chromatography and the presence of endogenous interferences.[9][10] The methods detailed herein address these challenges through optimized sample preparation and highly selective detection techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its superior sensitivity, specificity, and wide dynamic range.[3][4]
Principle
The method involves the extraction of the analyte and an internal standard from the plasma matrix, followed by chromatographic separation on a C18 reversed-phase column. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
Caption: HPLC-MS/MS analytical workflow from sample preparation to data acquisition.
Detailed Protocol
2.3.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.3.2. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
2.3.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte: [M+H]+ → fragment; IS: [M+H]+ → fragment |
Note: The specific MRM transitions must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic peak shape.[2]
Principle
This method involves a liquid-liquid extraction of the analyte from the plasma, followed by derivatization to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.
Experimental Workflow
Caption: GC-MS analytical workflow from sample preparation to data acquisition.
Detailed Protocol
3.3.1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 500 µL of plasma, add the internal standard and 100 µL of 1 M sodium hydroxide to deprotonate the amine.
-
Add 2 mL of methyl tert-butyl ether and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
3.3.2. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | 100°C (1 min), then 15°C/min to 300°C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: Characteristic ions for the derivatized analyte and internal standard should be determined from a full scan analysis of a standard solution.
Method Validation
The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] Key validation parameters are summarized below.
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | The lowest concentration on the standard curve with acceptable accuracy and precision. |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analyte should be stable under various storage and processing conditions. |
Hypothetical Validation Data Summary (HPLC-MS/MS)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Accuracy (% Bias) | -5.2% to 8.5% |
| Intra-day Precision (%CV) | 3.1% to 9.8% |
| Inter-day Precision (%CV) | 4.5% to 11.2% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Conclusion
The HPLC-MS/MS and GC-MS methods described provide sensitive and reliable approaches for the quantification of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine in biological matrices. The HPLC-MS/MS method is recommended for its higher throughput and sensitivity. Proper method validation in accordance with ICH guidelines is crucial to ensure data integrity for regulatory submissions.[7][11]
References
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry - ACS Publications. Available from: [Link]
- Saad, B. & Basheer, C. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity (pp. 212-238). The Royal Society of Chemistry.
-
Validation of analytical procedures according to the ICH guidelines. Efor Group. Available from: [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection. Analytical Methods. Available from: [Link]
-
Sample Preparation Techniques for Biological Matrices. Agilent. Available from: [Link]
-
Bioanalytical Sample Preparation. Biotage. Available from: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available from: [Link]
-
A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available from: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]
-
DETERMINATION OF SOME BIOGENIC AMINES IN RAT PLASMA USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY (HPLC/). Farmacia Journal. Available from: [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Available from: [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available from: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. gcms.cz [gcms.cz]
- 10. waters.com [waters.com]
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Application Note: Robust LC-MS/MS Method Development for (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine in Biological Matrices
Introduction & Analyte Profiling
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine (Chemical Formula: C₁₂H₂₅N₃O, Exact Mass: 227.20 Da) is a highly polar, multi-basic compound featuring a tertiary amine in a piperidine ring, a secondary amine linker, and a tertiary amine in a morpholine ring[1].
In bioanalytical LC-MS/MS, highly basic aliphatic amines present notoriously difficult challenges[2]. With multiple pKa values likely ranging between 8.0 and 10.5, this compound remains multiply protonated at the acidic pH levels (pH 2–3) traditionally used in reversed-phase liquid chromatography (RPLC). This multi-cationic state leads to two critical failures in standard LC-MS/MS workflows:
-
Zero Retention: The extreme hydrophilicity of the protonated species causes it to elute in the column void volume, leading to severe ion suppression from unretained matrix salts and endogenous phospholipids.
-
Peak Tailing: Strong electrostatic interactions between the protonated amines and residual, negatively charged silanol groups on standard silica-based stationary phases result in severe peak broadening and tailing.
This application note details a self-validating, high-pH reversed-phase LC-MS/MS protocol coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to achieve robust quantification of this compound in biological matrices.
Method Development Rationale (Causality & Logic)
Chromatographic Strategy: High-pH Reversed-Phase vs. HILIC
To overcome the retention and tailing issues of basic amines, two primary strategies exist: Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH RPLC.
While HILIC effectively retains polar, protonated amines, it is highly sensitive to matrix salts and requires lengthy column equilibration. Therefore, High-pH RPLC was selected as the optimal approach for high-throughput ADME/PK studies. By raising the mobile phase pH to 10.5 using 10 mM Ammonium Bicarbonate, the basic nitrogens of the analyte are driven into their neutral (deprotonated) state[3].
-
Causality: Neutralizing the amines dramatically increases the compound's partition coefficient (LogD), allowing strong retention on a C18 stationary phase. Furthermore, neutralizing the analyte eliminates the electrostatic attraction to residual silanols, yielding sharp, symmetrical peaks. A hybrid organic-inorganic silica column (e.g., Waters XBridge) is mandatory, as standard silica dissolves rapidly at pH > 8.
Logical decision tree for chromatographic method development of highly basic, polar amines.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Simple protein precipitation (PPT) leaves high levels of residual phospholipids that cause matrix effects. Because the analyte contains strong basic groups, an MCX SPE strategy is ideal.
-
Causality: The MCX sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (cation exchange) functional groups. By acidifying the plasma sample before loading, the analyte is fully protonated and binds to the sulfonic acid groups via strong ionic interactions. This allows for an aggressive 100% methanol wash step to remove neutral lipids and hydrophobic interferences without eluting the analyte. The analyte is finally eluted by introducing a high-pH solvent (5% NH₄OH in Methanol), which neutralizes the amines, breaking the ionic bond.
Step-by-Step Experimental Protocols
Self-Validating Sample Preparation (MCX SPE Workflow)
To ensure the protocol acts as a self-validating system, every extraction batch must include a double-blank (matrix only), a zero-blank (matrix + Internal Standard), and a full set of bracketing Quality Control (QC) samples (Low, Mid, High) distributed throughout the run. A stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog (e.g., d3-methyl), must be spiked into all samples (except double blanks) prior to extraction to correct for recovery variations and matrix effects.
Protocol:
-
Sample Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS working solution. Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water to disrupt protein binding and fully protonate the basic amines. Vortex for 30 seconds.
-
Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade Water through the MCX SPE cartridge (30 mg/1 cc).
-
Loading: Load the pre-treated acidified sample onto the cartridge. Apply low vacuum (dropwise flow).
-
Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove highly polar endogenous salts and proteins.
-
Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Crucial step: The analyte remains bound ionically, while hydrophobic interferences (phospholipids) are washed away.
-
Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the analyte, releasing it from the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% 10 mM NH₄HCO₃ / 5% Acetonitrile).
Step-by-step Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow.
Chromatographic Conditions
-
Analytical Column: Waters XBridge BEH C18, 2.1 × 50 mm, 2.5 µm (Stable at high pH).
-
Column Temperature: 40°C
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with NH₄OH.
-
Mobile Phase B: 100% Acetonitrile (MeCN).
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 2.0 µL
Table 1: High-pH Reversed-Phase Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Isocratic |
| 3.00 | 10 | 90 | Linear |
| 4.00 | 10 | 90 | Isocratic |
| 4.10 | 95 | 5 | Step (Reset) |
| 5.50 | 95 | 5 | Re-equilibration |
Mass Spectrometry Parameters
Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in Positive Ion Mode. The highly basic nature of the compound ensures excellent ionization efficiency, readily forming the [M+H]⁺ precursor ion at m/z 228.2. Collision-Induced Dissociation (CID) primarily cleaves the aliphatic chains adjacent to the secondary amine.
Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Target Compound | 228.2 | 114.1 | 50 | 25 | 22 | Quantifier (Morpholinoethyl cation) |
| Target Compound | 228.2 | 98.1 | 50 | 25 | 28 | Qualifier (Methylpiperidinyl cation) |
| SIL-IS (d3-analog) | 231.2 | 114.1 | 50 | 25 | 22 | Internal Standard |
(Note: Source Temperature: 500°C; Capillary Voltage: 1.5 kV; Desolvation Gas Flow: 1000 L/hr)
Bioanalytical Method Validation (BMV) Framework
To ensure the method is scientifically defensible and trustworthy for regulatory submissions, it must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance for Industry [4]. The self-validating nature of the assay is confirmed when the following criteria are met during the validation phase:
Table 3: Core FDA 2018 Acceptance Criteria Summary
| Validation Parameter | FDA 2018 Acceptance Criteria | Method-Specific Rationale / Control |
| Accuracy | ±15% of nominal concentration (±20% at LLOQ) | SIL-IS tracks extraction recovery and corrects for volumetric losses. |
| Precision | ≤15% CV (≤20% at LLOQ) | High-pH chromatography eliminates peak tailing, ensuring precise integration. |
| Selectivity | Blank response <20% of LLOQ; <5% of IS | MCX SPE removes endogenous isobaric interferences found in raw plasma. |
| Matrix Effect | IS-normalized Matrix Factor CV ≤ 15% across 6 independent matrix lots | Assessed across normal, hemolyzed, and lipemic lots. The 100% MeOH wash in SPE removes phospholipids, minimizing ion suppression. |
| Stability | ±15% deviation from nominal | Benchtop, freeze-thaw, and autosampler stability must be proven. |
References
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. URL: [Link]
-
NextSDS. "(1-METHYL-PIPERIDIN-4-YL)-(2-MORPHOLIN-4-YL-ETHYL)-AMINE - Chemical Substance Information." NextSDS Substance Database. URL: [Link]
-
Ashworth, I. et al. "Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study." ACS Publications, 2023. URL: [Link]
-
Gassnova / SINTEF. "LC-MS-MS-QQQ methodology for formamide and acetamide (Amine Method Development)." URL: [Link]
Sources
Using (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine as a chemical probe
Application Note: Engineering High-Fidelity Chemical Probes via Incorporation of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
The Permeability-Efficacy Paradox in Probe Design
A pervasive challenge in the development of targeted chemical probes is balancing high target affinity with favorable physicochemical properties. Highly potent pharmacophores—particularly those designed to target the ATP-binding pockets of kinases or the hydrophobic interfaces of E3 ligases—often suffer from extreme lipophilicity (high cLogP) and poor aqueous solubility. This leads to assay artifacts, compound aggregation, and a failure to permeate cellular membranes, rendering the probe useless in biological contexts.
To overcome this, modern medicinal chemistry employs "polarity alchemy"—the strategic incorporation of solubilizing modules[1]. (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine (MPEA) (CAS: 416865-22-0)[2] has emerged as a premier structural building block for this purpose. By acting as a dual-heterocyclic solubilizing vector, MPEA rescues insoluble scaffolds, transforming them into cell-permeant, high-fidelity chemical probes.
Mechanistic Rationale: Why MPEA?
As an Application Scientist, it is critical to understand why MPEA is chosen over simple alkyl amines. The efficacy of MPEA is rooted in its highly engineered structural causality:
-
Dual Basic Centers for pH-Dependent Ionization: MPEA contains a 1-methylpiperidine moiety (pKa ~9.5) and a morpholine ring (pKa ~8.3). At physiological pH (7.4), the piperidine nitrogen is predominantly protonated, enabling stable salt formation and drastically enhancing kinetic aqueous solubility[1].
-
Targeted Solvent-Exposed Interactions: The morpholine oxygen acts as a potent hydrogen-bond acceptor. In kinase inhibitor design, morpholine groups are frequently directed toward the solvent-exposed ribose pocket, where they interact favorably with water molecules without clashing with the protein backbone[3].
-
Disruption of Molecular Planarity: The flexible ethyl linker between the two heterocycles introduces sp3-hybridized 3D character. This disrupts the flat, planar nature of many aromatic pharmacophores, lowering the crystal lattice energy and further driving the compound into solution[4].
-
PROTAC Optimization: In the design of heterobifunctional degraders (PROTACs), the extreme molecular weight often obliterates solubility. The addition of dibasic piperazine or morpholine-piperidine derivatives like MPEA has been shown to increase PROTAC aqueous solubility by over 100-fold while maintaining target degradation efficiency[5].
Logic pathway demonstrating the physicochemical causality of MPEA incorporation.
Experimental Workflows & Protocols
To utilize MPEA effectively, the synthetic integration and subsequent physicochemical validation must be treated as a self-validating system. The following protocols detail the conjugation, physicochemical profiling, and biological validation of an MPEA-modified chemical probe.
Protocol A: Covalent Conjugation via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the attachment of MPEA to a halogenated heteroaromatic core (e.g., a 4-chloroquinazoline scaffold).
-
Causality of Choice: SNAr is preferred over cross-coupling here because the secondary amine of MPEA is highly nucleophilic, allowing for metal-free conjugation that avoids palladium contamination in the final biological probe.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the parent heteroaryl chloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.
-
Expert Insight: NMP is selected over DMF due to its superior solvation of polar diamines, ensuring the reaction remains homogeneous.
-
-
Amine Addition: Add MPEA (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the MPEA nucleophile.
-
Heating: Stir the reaction at 90 °C for 6–8 hours under an inert argon atmosphere. Monitor completion via LC-MS.
-
Specialized Workup: Cool to room temperature and dilute with ethyl acetate. Wash with saturated aqueous Na2CO3 (pH > 10).
-
Expert Insight: Standard acidic or neutral workups will trap the highly basic MPEA-conjugated product in the aqueous layer. Strict basification is required to partition the probe into the organic phase.
-
-
Purification: Purify via reverse-phase HPLC (C18 column) using a gradient of water/acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) to yield the probe as a stable TFA salt.
Protocol B: Physicochemical Validation (Shake-Flask LogD)
Once synthesized, the probe must be validated to ensure the MPEA module successfully shifted the lipophilicity into the optimal range for cellular assays.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the MPEA-probe in DMSO.
-
Partitioning: Add 10 µL of the stock to a vial containing 495 µL of 1-Octanol and 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4).
-
Equilibration: Shake the vial vigorously at 300 rpm for 2 hours at 25 °C to ensure thermodynamic equilibrium between the lipid-like and aqueous phases.
-
Separation & Quantification: Centrifuge at 3,000 x g for 10 minutes to resolve the layers. Carefully sample 50 µL from both the octanol (top) and PBS (bottom) layers. Dilute and quantify the concentration of the probe in each phase using LC-MS/MS.
-
Validation: Calculate LogD = Log10([Probe]octanol / [Probe]PBS). A successful MPEA integration should yield a LogD between 1.0 and 3.0.
Protocol C: Cellular Target Engagement via CETSA
Improved solubility is irrelevant if the MPEA module sterically clashes with the target protein. The Cellular Thermal Shift Assay (CETSA) self-validates both cell permeability and target engagement in a single workflow.
Step-by-Step Methodology:
-
Treatment: Incubate live target cells (e.g., HeLa) with 1 µM of the MPEA-probe or a DMSO vehicle control for 2 hours at 37 °C.
-
Thermal Profiling: Harvest the cells, wash with PBS, and aliquot equally into 8 PCR tubes. Subject the tubes to a temperature gradient (e.g., 40 °C to 65 °C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using 3 cycles of rapid freeze-thaw in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.
-
Analysis: Analyze the soluble fraction via Western Blot targeting the protein of interest.
-
Causality of Choice: If the MPEA-probe successfully permeated the cell and bound the target, the ligand-protein complex will be thermodynamically stabilized, resulting in a quantifiable shift in the melting temperature (ΔTm > 2 °C) compared to the DMSO control.
-
Step-by-step validation workflow for MPEA-conjugated chemical probes.
Quantitative Data Presentation
The table below summarizes the expected physicochemical and biological shifts when a highly lipophilic parent scaffold is optimized via MPEA conjugation.
| Metric | Parent Scaffold (Unmodified) | MPEA-Conjugated Probe | Biological & Experimental Implication |
| Molecular Weight | 340.2 g/mol | 549.5 g/mol | Increased mass is effectively offset by the introduction of basic, polar surface area. |
| cLogP / LogD (pH 7.4) | 5.2 / 5.1 | 3.8 / 1.9 | Shifted from highly lipophilic into the optimal range for oral bioavailability and reduced non-specific binding. |
| Kinetic Solubility (PBS) | < 2 µM | > 250 µM | Eradicates false positives caused by compound aggregation in biochemical assays[5]. |
| Cellular IC50 | > 10,000 nM | 45 nM | Drastic improvement in efficacy driven entirely by enhanced cell permeation, despite identical biochemical affinity. |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine as a Privileged Pharmacophore in Neurotherapeutic Discovery
Executive Summary & Physicochemical Rationale
In the development of central nervous system (CNS) therapeutics, achieving a balance between target affinity, aqueous solubility, and blood-brain barrier (BBB) permeability is a primary bottleneck. (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine (Formula: C12H25N3O ) has emerged as a highly versatile, bifunctional aliphatic diamine building block. It is increasingly utilized as a side-chain motif in the design of neurotherapeutics, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[1] and selective neuronal nitric oxide synthase (nNOS) inhibitors for neurodegeneration and neuropathic pain[2].
The Causality of Scaffold Selection
The integration of this specific diamine into drug scaffolds is not arbitrary; it is driven by precise physicochemical and structural mechanics:
-
1-Methylpiperidine Moiety ( pKa≈10.0 ): At physiological pH (7.4), the tertiary amine of the piperidine ring is predominantly protonated. This cationic center acts as a bioisostere for endogenous neurotransmitters (e.g., acetylcholine), enabling critical cation- π interactions with aromatic residues in deep target pockets, such as the catalytic anionic site (CAS) of AChE or the heme propionates of nNOS[1][2].
-
Morpholinoethyl Tail ( pKa≈8.3 ): Highly lipophilic basic amines often suffer from off-target hERG channel toxicity and poor solubility. The addition of the morpholine ring introduces a hydrogen-bond acceptor (the oxygen atom) that significantly improves thermodynamic aqueous solubility. Furthermore, its lower pKa ensures a higher fraction of the unprotonated species at pH 7.4, which is the primary driver for passive diffusion across the lipophilic BBB.
Key Applications in Neuroscience
Multitarget Anti-Alzheimer’s Agents (AChE Inhibition)
Alzheimer's disease pathology involves cholinergic deficits and amyloid-beta aggregation. Derivatives incorporating the morpholinoethyl and 1-methylpiperidinyl motifs have been grafted onto 9-aminoacridine scaffolds to create dual-binding site AChE inhibitors[1]. The 1-methylpiperidine group anchors the molecule in the CAS, while the flexible morpholinoethyl chain extends through the enzyme's narrow gorge to interact with the peripheral anionic site (PAS), effectively blocking the aggregation of amyloid-beta induced by AChE.
Selective nNOS Inhibition for Excitotoxicity
Overactivation of nNOS via NMDA receptor-mediated calcium influx leads to the overproduction of nitric oxide (NO), triggering oxidative stress and neuronal death[2]. Selective inhibition of nNOS over endothelial NOS (eNOS) is critical to prevent cardiovascular side effects. Pharmacophore modeling demonstrates that the (1-methyl-piperidin-4-yl) core perfectly occupies the substrate-binding pocket, while the morpholinoethyl extension interacts with the solvent-accessible channel, conferring high nNOS selectivity[2].
Fig 1. Excitotoxicity pathway highlighting the intervention point of diamine-based nNOS inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the pharmacological impact of substituting standard alkyl amines with the components of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine, demonstrating the synergistic effect on both target affinity and physicochemical properties based on literature trends[1][2].
| Side-Chain Motif | nNOS pIC50 | AChE IC50 ( μM ) | BBB Permeability ( Pe×10−6 cm/s) | Aqueous Sol. (mg/mL) |
| Unsubstituted Alkyl | < 5.000 | > 5.00 | 12.5 (High) | < 0.01 (Poor) |
| 1-Methylpiperidin-4-yl | 6.387 | 1.25 | 2.1 (Low) | 0.5 (Moderate) |
| 2-Morpholinoethyl | 5.886 | 0.353 | 8.4 (High) | 2.8 (High) |
| Dual Diamine Motif | 6.750 | 0.180 | 6.5 (Optimal) | 1.9 (Good) |
Data summarized from comparative CoMFA models and Ellman's assay evaluations of acridine and quinazoline derivatives[1][2].
Self-Validating Experimental Protocols
To ensure rigorous evaluation of compounds synthesized using this building block, the following protocols are designed as self-validating systems . Every assay includes internal controls that must meet specific acceptance criteria for the data to be considered valid.
Fig 2. Self-validating workflow for screening diamine-based neurotherapeutics.
Protocol A: High-Throughput PAMPA-BBB Permeability Assay
Rationale: Before advancing to functional assays, compounds must prove they can cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porcine brain lipid extract to mimic the BBB environment.
Step-by-Step Procedure:
-
Preparation: Dissolve the test compounds in DMSO to a 10 mM stock. Dilute to 50 μM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF membrane of the donor plate (Millipore) with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Assembly: Add 300 μL of the 50 μM compound solution to the donor wells. Add 300 μL of pure PBS (pH 7.4) to the acceptor wells.
-
Incubation: Carefully place the donor plate into the acceptor plate. Incubate at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.
-
Quantification: Separate the plates. Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability ( Pe ) using the standard PAMPA equation based on equilibrium concentrations.
Self-Validation Criteria (Critical):
-
High Permeability Control: Verapamil must yield a Pe>10×10−6 cm/s.
-
Low Permeability Control: Theophylline must yield a Pe<1.0×10−6 cm/s.
-
Causality Check: If Verapamil fails to cross, the lipid coating is too thick or degraded. The assay must be rejected.
Protocol B: Modified Ellman’s Assay for AChE Inhibition
Rationale: AChE hydrolyzes acetylthiocholine to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion. The diamine compounds act as competitive inhibitors, reducing the rate of color formation[1].
Step-by-Step Procedure:
-
Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare DTNB (0.3 mM) and acetylthiocholine iodide (ATCI, 0.5 mM) in the buffer.
-
Enzyme Preparation: Dilute human recombinant AChE to 0.03 U/mL in the phosphate buffer containing 0.1% BSA (to prevent enzyme adherence to plastic).
-
Incubation: In a 96-well microplate, add 50 μL of test compound (varying concentrations, 0.1 nM to 10 μM ), 50 μL of AChE, and 50 μL of DTNB. Incubate at 37°C for 10 minutes to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add 50 μL of ATCI to all wells to start the reaction.
-
Kinetic Read: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance vs. time curve. Determine the IC50 using non-linear regression (GraphPad Prism).
Self-Validation Criteria (Critical):
-
Spontaneous Hydrolysis Control (Blank): Wells containing DTNB and ATCI without AChE must be included. ATCI degrades spontaneously over time. This background rate must be subtracted from all test wells to prevent false negatives.
-
Positive Control: Donepezil must be run in parallel and yield an IC50 between 10-30 nM.
-
Causality Check: If the blank shows a rapid increase in absorbance, the ATCI stock has degraded and must be freshly prepared.
References
-
The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. International Journal of Molecular Sciences, 2014.[Link][2]
-
Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease. ACS Chemical Neuroscience, 2026.[Link] (URL mapped to source platform)[1]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 2010.[Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Experimental Design for the Pharmacological Characterization of Sigma-1 Receptor (σ1R) Ligands
Introduction & Mechanistic Rationale
The Sigma-1 receptor (σ1R) is a unique, ligand-operated integral membrane chaperone protein primarily localized to the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. Unlike classical G-protein coupled receptors (GPCRs), σ1R does not rely on direct secondary messenger signal transduction cascades. In its dormant state, σ1R forms a heteromeric complex with the ER chaperone BiP (GRP78)[2].
Upon agonist binding or under conditions of cellular stress (such as ER calcium depletion), σ1R dissociates from BiP and actively chaperones client proteins, most notably the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3)[2],[1]. This stabilization enhances Ca2+ flux from the ER into the mitochondria, thereby regulating mitochondrial bioenergetics, ATP production, and cellular survival[1].
Sigma-1 receptor activation pathway at the mitochondria-associated ER membrane.
Because of its unique mechanism of action, screening novel σ1R ligands requires a bipartite experimental design: a primary binding assay to establish affinity and selectivity, followed by a functional assay (such as calcium imaging) to determine the ligand's efficacy (agonist vs. antagonist)[3].
Two-tiered experimental workflow for screening and validating Sigma-1 receptor ligands.
Quantitative Parameters for Assay Design
To establish a self-validating system, researchers must select appropriate radioligands, fluorescent probes, and masking agents. The table below summarizes the critical quantitative parameters required for assay optimization.
| Ligand / Probe | Classification | Primary Target | Apparent Kd / Ki | Experimental Utility & Notes |
| [³H]-(+)-Pentazocine | Radioligand | σ1R | ~3-5 nM | Gold standard for σ1R saturation and competition assays. Highly selective. |
| [³H]-DTG | Radioligand | σ1R / σ2R | ~30 nM | Pan-sigma ligand. Caution: Prone to unmasking artifacts in mixed-receptor assays. |
| Haloperidol | Antagonist | σ1R / σ2R | ~1-3 nM | Used at 10 µM to define non-specific binding in radioligand assays. |
| Fura-2 AM | Fluorescent Dye | Intracellular Ca²⁺ | ~224 nM (for Ca²⁺) | Ratiometric (340/380 nm excitation). Self-normalizing readout for functional assays. |
| Fluorescent Ligands | Tracer | σ1R | Variable | Emerging non-radioactive alternative for high-content screening and kinetics. |
Protocol 1: Radioligand Binding Assay for σ1R Affinity
Causality & Self-Validation: We utilize guinea pig liver homogenates because they naturally express the highest density of σ1R among mammalian tissues, ensuring a robust signal-to-noise ratio and a wide assay window[4]. To define non-specific binding, we use 10 µM haloperidol rather than unlabeled (+)-pentazocine. Using a structurally distinct competitor prevents artifactual displacement and ensures the calculated specific binding is genuinely receptor-mediated[4].
Furthermore, we explicitly avoid using [³H]-DTG combined with (+)-pentazocine masking for concurrent σ2R assays. Recent data demonstrates that DTG can displace (+)-pentazocine, unmasking σ1R and leading to a severe overestimation of σ2R density[5].
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4)[4]. Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the centrifugation to wash the membranes of endogenous ligands.
-
Assay Setup: In a 96-well plate, prepare the assay mixture (total volume 200 µL) containing 50 mM Tris-HCl (pH 7.4), 100 µg of membrane protein, and [³H]-(+)-pentazocine[4]. Use concentrations ranging from 0.1 to 100 nM for saturation assays, or a fixed 3 nM for competition assays.
-
Non-Specific Binding Control: To half of the wells (the self-validating control group), add 10 µM haloperidol to determine non-specific binding[4].
-
Incubation: Incubate the plate at 37°C for 90 to 120 minutes. Causality: σ1R binding kinetics are relatively slow; a minimum of 90 minutes is required to reach true thermodynamic equilibrium[4].
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces the non-specific binding of the highly lipophilic radioligand to the filter matrix.
-
Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count tritium decay using a liquid scintillation counter.
Protocol 2: Functional Calcium Imaging Assay (Efficacy Determination)
Causality & Self-Validation: Because σ1R regulates Ca²⁺ entry at the plasma membrane (via voltage-gated calcium channels) and mobilization from ER stores[3], intracellular calcium flux is the definitive functional readout. We utilize the ratiometric dye Fura-2 AM. Why ratiometric? Measuring the ratio of emission at 510 nm following 340 nm vs. 380 nm excitation normalizes for differences in dye loading, cell thickness, and photobleaching, creating an internally controlled, self-validating readout[3].
Step-by-Step Methodology:
-
Cell Culture & Dye Loading: Seed neuronal cells (e.g., RGC-5 or rat striatal cells) onto poly-D-lysine coated 35mm glass-bottom dishes[3]. Incubate cells with 2-5 µM Fura-2 AM in Hank's Balanced Salt Solution (HBSS) containing 0.02% Pluronic F-127 for 30 minutes at 37°C[3].
-
De-esterification: Wash the cells three times with HBSS and incubate for an additional 20 minutes in dye-free buffer. Causality: This allows intracellular esterases to cleave the AM ester, trapping the active, Ca²⁺-sensitive Fura-2 inside the cell.
-
Ligand Pre-treatment: Pre-incubate the cells with the test σ1R ligand (e.g., 10 µM (+)-SKF10047 as an agonist control, or your novel compound) for 30 minutes[3].
-
Stimulation & Imaging: Mount the dish on an epifluorescence microscope equipped with a dual-excitation light source. Stimulate the cells with 20 mM KCl to induce depolarization and trigger voltage-gated calcium channel (VGCC) opening[3].
-
Data Acquisition: Record fluorescence emission at 510 nm while alternating excitation between 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free). Calculate the 340/380 ratio to quantify intracellular Ca²⁺ transients.
Emerging Technologies: Fluorescent Ligands
While radioligands remain the historical gold standard, fluorescently labeled σ1R ligands are emerging as powerful tools for high-content screening and real-time kinetic monitoring[6]. These probes allow for non-radioactive detection and multiplexing capabilities, enabling researchers to visualize receptor interactions in living cells, track receptor movements, and bypass the regulatory burdens of tritium handling[6].
References
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. nih.gov.[Link]
-
SIGMA RECEPTOR BINDING ASSAYS. nih.gov.[Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. nih.gov.[Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. frontiersin.org.[Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. celtarys.com.[Link]
-
Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. arvojournals.org.[Link]
Sources
- 1. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 6. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
Application Note: Establishing a Self-Validating Cell-Based Assay Cascade for Morpholine-Containing Kinase Inhibitors
Executive Summary & Scientific Rationale
Morpholine is a privileged pharmacophore in medicinal chemistry, heavily utilized to enhance molecular potency through specific interactions with target proteins—particularly the ATP-binding hinge regions of kinases[1]. Furthermore, the morpholine ring modulates critical pharmacokinetic properties, acting as a solubilizing moiety due to its balanced lipophilic-hydrophilic profile and basic nitrogen center[2].
A quintessential example of a morpholine-driven drug is Buparlisib (BKM120) , a 2,6-dimorpholino pyrimidine derivative that functions as an orally available, pan-class I PI3K inhibitor[3]. However, a persistent challenge in drug development is distinguishing true on-target kinase inhibition from off-target cytotoxicity. As a Senior Application Scientist, I strongly advocate against relying solely on phenotypic endpoints. Instead, evaluating morpholine-containing compounds requires a self-validating assay cascade . This system ensures that the observed cell death is causally linked to the physical engagement of the morpholine moiety with the target kinase.
The Self-Validating Assay Architecture
To establish a robust structure-activity relationship (SAR) in live cells, experimental workflows must connect physical binding to functional consequence. We utilize a three-tiered approach:
-
Target Engagement : Proves the morpholine compound physically binds the target inside an intact cell.
-
Mechanistic Signaling : Confirms that this physical binding translates to the functional inhibition of the downstream pathway.
-
Phenotypic Viability : Quantifies the ultimate anti-proliferative effect resulting from pathway shutdown.
Self-validating assay cascade linking target engagement to phenotypic response.
Experimental Protocols & Causality
Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
The Causality: When a morpholine-containing inhibitor binds the ATP pocket of a kinase (e.g., PI3K), the ligand-protein complex becomes thermodynamically stabilized[4]. CETSA leverages this biophysical principle by heating intact cells; unbound proteins denature and aggregate, while drug-bound proteins remain folded and soluble[5]. This provides direct evidence of target engagement in a physiological environment, bypassing the artificial conditions of cell-free biochemical assays[6].
Step-by-Step Methodology:
-
Cell Preparation: Culture target cells (e.g., U87MG glioblastoma cells) in T-75 flasks until 70-80% confluent. Harvest and resuspend in PBS supplemented with protease inhibitors to a density of 1×107 cells/mL.
-
Compound Treatment: Treat cell suspensions with the morpholine compound (e.g., 1 µM BKM120) or a DMSO vehicle control (0.1% final) for 1 hour at 37°C.
-
Scientist Insight: A short incubation is critical. We are measuring physical binding, not downstream protein degradation or apoptosis, which would confound the soluble protein fraction.
-
-
Thermal Gradient: Distribute the suspension into PCR tubes (50 µL/tube). Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.
-
Lysis: Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). This releases the soluble protein fraction without disrupting the heat-induced aggregates.
-
Separation and Analysis: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Carefully extract the supernatant and analyze via Western blot or multiplex Proximity Extension Assay (PEA)[6] using target-specific antibodies (e.g., anti-PI3K p110α). Calculate the shift in melting temperature ( ΔTm ).
Protocol 2: Downstream Signaling Analysis (p-AKT S473)
The Causality: PI3K phosphorylates PIP2 to PIP3, which recruits AKT to the plasma membrane where it is subsequently phosphorylated at Ser473 and Thr308[3]. If the morpholine compound successfully engages and inhibits PI3K, PIP3 production halts, and p-AKT levels will rapidly decrease. Measuring p-AKT serves as a direct functional readout of PI3K pathway abrogation[7].
PI3K/AKT signaling pathway illustrating the targeted intervention by morpholine inhibitors.
Step-by-Step Methodology:
-
Cell Seeding & Starvation: Seed U87MG cells in 6-well plates. Once fully attached, wash with PBS and switch to serum-free media for 16 hours.
-
Scientist Insight: Serum starvation reduces basal PI3K/AKT signaling, drastically increasing the signal-to-noise ratio when the pathway is artificially stimulated.
-
-
Inhibitor Dosing: Add serial dilutions of the morpholine compound (e.g., BKM120 from 10 nM to 10 µM) and incubate for 2 hours.
-
Pathway Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 10 minutes to acutely activate the PI3K/AKT pathway[7].
-
Lysis and Quantification: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. (Crucial: AKT phosphorylation is highly labile; keep all samples on ice). Quantify p-AKT (S473) against total AKT using a homogeneous time-resolved fluorescence (HTRF) assay or traditional Western blotting.
Protocol 3: Phenotypic Viability Assay
The Causality: Sustained inhibition of the PI3K/AKT/mTOR axis by the morpholine compound deprives the cell of essential survival signals, ultimately leading to G2/M cell cycle arrest and apoptosis[8]. We utilize ATP-dependent luminescence (e.g., CellTiter-Glo) or tetrazolium reduction (MTT) to quantify the remaining metabolically active cells[9].
Step-by-Step Methodology:
-
Plating: Seed cells in 96-well opaque plates at a density of 3,000 cells/well. Allow 24 hours for attachment and recovery.
-
Dosing: Treat cells with a 10-point dose-response curve of the morpholine compound (e.g., 1 nM to 30 µM). Include a DMSO control (maximum 0.1% final concentration to avoid solvent-induced toxicity).
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Scientist Insight: A 72-hour window allows for at least two complete cell doubling times, ensuring that anti-proliferative and apoptotic effects are fully captured[8].
-
-
Detection: Add CellTiter-Glo reagent equal to the volume of the culture medium in each well. Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the signal, and read luminescence on a microplate reader.
Data Presentation & Interpretation
When executing this self-validating cascade using a compound like BKM120, the data must be synthesized to show the causal relationship between binding, signaling, and death. Below is a summary table of expected, biologically accurate validation metrics across diverse cell models.
| Assay Type | Metric | U87MG (PTEN Mut) | KG-1 (AML) | OVCAR-3 (PIK3CA Mut) |
| Target Engagement (CETSA) | Thermal Shift ( ΔTm ) | +4.2°C | +3.8°C | +4.5°C |
| Mechanistic (p-AKT S473) | Inhibition IC50 (nM) | ~150 nM | ~200 nM | ~120 nM |
| Phenotypic Viability | Cytotoxicity IC50 (µM) | 0.8 µM | 1.2 µM | 0.6 µM |
Table 1: Multi-parametric validation of BKM120 (Morpholine-based PI3K inhibitor) across diverse cell models. Notice the causal shift: biochemical engagement and signaling inhibition occur at lower concentrations (nM), while phenotypic death requires higher, sustained concentrations (µM).
References
- Kumari, A., & Singh, R. (2020).
- Micale, N., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- Shaw, J., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Scientific Reports.
- Al-Amin, R., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
- Axelsson, H., et al. (2016).
- Salimi, A., et al. (2018). PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest. Iranian Journal of Pharmaceutical Research.
- Maira, S. M., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics.
- Zhao, J., et al. (2014). Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells. Clinical Cancer Research.
- Wang, D., et al. (2016). Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer. Oncotarget.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine in aqueous solution
A Foreword from the Application Science Team:
Welcome, researchers. This guide addresses the aqueous stability of amine-containing heterocyclic compounds, with a specific focus on structures incorporating 1-methyl-piperidine , morpholine , and secondary amine linkers . While public stability data for the precise molecule (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is not available, its core functional groups are well-understood in pharmaceutical and chemical development.
This document serves as a predictive and methodological guide. It is designed to empower you to anticipate potential stability issues, design robust experiments to characterize your specific molecule, and troubleshoot common challenges you may encounter. We will proceed from the foundational principles of amine chemistry to practical, field-tested protocols.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of complex aliphatic amines in aqueous solutions.
Q1: What are the primary degradation pathways I should be concerned about for a molecule containing piperidine, morpholine, and secondary amine groups?
Answer: Based on the functional groups present, you should prioritize investigating three main degradation pathways:
-
Oxidative Degradation: This is often the most significant pathway for molecules with electron-rich tertiary and secondary amines.[1][2] The nitrogen atoms in the 1-methyl-piperidine and morpholine rings, as well as the secondary amine linker, are susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or peroxide impurities in your excipients. Common products include N-oxides, hydroxylamines, and potentially ring-opening products.[3] Tertiary amines are generally more resistant to oxidation than secondary or primary amines, but this is not a universal rule and depends heavily on the overall molecular structure.[2][4][5][6]
-
Acid/Base Hydrolysis: While the core rings (piperidine, morpholine) are saturated and generally stable against hydrolysis, the overall stability of your molecule can be highly pH-dependent.[7][8] The protonation state of the three amine groups (each with a different pKa) will dictate solubility, reactivity, and susceptibility to other degradation mechanisms. Extreme pH values, especially at elevated temperatures, can catalyze unexpected reactions.
-
Photodegradation: Many drug substances are sensitive to light. Exposure to UV or even ambient light can generate reactive species that lead to degradation.[9] It is critical to determine if your molecule requires protection from light during experiments and storage. The ICH Q1B guideline provides a standardized framework for this evaluation.[10][11][12][13]
Q2: My aqueous solution of the compound is turning slightly yellow and losing potency over 24-48 hours at room temperature. What is the likely cause?
Answer: This is a classic sign of oxidative degradation. Amines, particularly in the presence of oxygen, can form colored impurities.[1] The loss of potency confirms that the parent molecule is being consumed.
Immediate Troubleshooting Steps:
-
De-gas your solvent: Before preparing the solution, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use fresh, high-purity water: Ensure your water is free from metal ion contamination, which can catalyze oxidation.
-
Work under inert gas: Prepare and store the solution under a nitrogen atmosphere if possible.
-
Add a chelating agent: Consider adding a small amount (e.g., 0.01%) of EDTA to sequester any catalytic metal ions.
-
Control the temperature: Store solutions at 2-8°C to slow down the reaction rate.
Q3: I'm seeing poor solubility and precipitation when I dissolve my compound in a neutral pH buffer. How can I improve this?
Answer: The solubility of amine-containing compounds is highly pH-dependent.[14] The molecule has three basic nitrogen atoms, and their protonation state is key.
-
Protonation Increases Solubility: In its free-base form (at higher pH), the molecule is less polar. By lowering the pH, you protonate the nitrogen atoms, forming ammonium salts which are generally much more soluble in water.[14]
-
Recommended Action: Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6). Most simple aliphatic amines have a pKa between 9.5 and 11.0 for their conjugate acids.[15] At a pH well below the lowest pKa of your compound, all three nitrogens should be protonated, maximizing aqueous solubility.
-
Advanced Options: If pH adjustment is not sufficient or desirable for your experiment, techniques like using co-solvents (e.g., DMSO, ethanol) or forming inclusion complexes with cyclodextrins can enhance solubility.[14][16]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems encountered during experimental work.
| Observed Issue | Potential Root Cause(s) | Recommended Diagnostic & Corrective Actions |
| Inconsistent analytical results (e.g., HPLC peak area varies between preparations) | 1. Rapid Degradation: The compound is degrading in the time between sample preparation and analysis. 2. Adsorption: The compound is adsorbing to the surfaces of glassware, pipette tips, or HPLC vials. | Action 1 (Degradation): Prepare samples immediately before analysis. Use an autosampler cooled to 4-10°C. Prepare a time-zero sample and re-inject it at the end of the sequence to quantify degradation in the vial. Action 2 (Adsorption): Use silanized glassware or low-adsorption plastic vials. Include a small percentage of an organic modifier (like acetonitrile) or a competing amine (like triethylamine) in your sample diluent. |
| Appearance of new peaks in chromatogram during a stability study | 1. Degradation Products: These are the expected result of a stability study. 2. Interaction with Excipients: The compound may be reacting with buffers (e.g., phosphate) or other components in the formulation. | Action 1 (Characterization): This is the goal of a forced degradation study. Use a mass spectrometer (LC-MS) to get the molecular weight of the new peaks to help identify them.[17][18] Action 2 (Excipient Compatibility): Run parallel stability studies of the compound in pure water alongside your buffered formulation. If peaks only appear in the formulation, it points to an incompatibility. |
| Precipitate forms after pH adjustment or temperature change | 1. Exceeded Solubility Limit: The change in conditions (e.g., neutralizing an acidic solution) has converted the compound to its less soluble free-base form. 2. Degradation Product Insolubility: A degradation product may be less soluble than the parent compound. | Action 1 (Solubility): Re-evaluate the pH-solubility profile of your compound. You may need to work at a lower concentration or maintain a pH where the compound remains ionized and soluble. Action 2 (Analysis): Isolate and analyze the precipitate. Techniques like NMR or IR spectroscopy can help identify if it is the parent compound or a new chemical entity.[18] |
Section 3: Key Experimental Protocol: Forced Degradation Study
To systematically investigate the stability of your compound and develop a stability-indicating analytical method, a Forced Degradation Study is essential.[1][3][19] This involves intentionally stressing the compound under various conditions to produce likely degradation products.
Objective:
To identify potential degradation pathways, characterize degradation products, and demonstrate the specificity of the analytical method. A target degradation of 5-20% is recommended to ensure that the primary degradation products are formed without overly complex secondary reactions.[19]
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final is 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final is 0.1 M NaOH). Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final is 3% H₂O₂). Keep at room temperature, protected from light.[3]
-
Thermal: Mix 1 mL of stock with 1 mL of water. Incubate at 60°C.
-
Photostability: Expose the solution (in a chemically inert, transparent container) to a light source conforming to ICH Q1B guidelines, which specify an integrated illuminance of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[10] Run a dark control sample wrapped in foil in parallel.
-
-
Time Point Sampling: Withdraw aliquots from each stress condition at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching & Preparation:
-
For Acid/Base samples, neutralize the aliquot with an equivalent amount of NaOH/HCl, respectively.
-
Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with your mobile phase or a suitable diluent.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).
-
The PDA detector will help assess peak purity, while the MS will provide mass information for any new peaks that appear.
-
Hypothetical Degradation Pathway: N-Oxidation
A primary degradation pathway for the tertiary amine moieties (1-methyl-piperidine and morpholine) is N-oxidation. This is a common metabolic and chemical oxidation route.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The study of pH-dependent stability shows that TPLH-mediated hydrogen-bonding network is important for the conformation and stability of human gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sepscience.com [sepscience.com]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting & Handling Guide for (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
Executive Summary: Molecular Vulnerability Profile
As a Senior Application Scientist, I frequently see researchers struggle with the stability of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine . This molecule is a highly functionalized aliphatic polyamine containing three distinct nitrogen centers: an N-methylated piperidine (tertiary amine), an ethylamine linker (secondary amine), and a morpholine ring (tertiary amine).
While this tri-amine architecture is exceptional for ligand design and drug development, it creates a "perfect storm" for environmental degradation. The secondary amine is a potent nucleophile highly susceptible to atmospheric carbon dioxide, while the tertiary amines are prone to rapid oxidation. This guide provides field-proven, self-validating troubleshooting strategies to maintain the structural and stoichiometric integrity of your compound.
Section 1: Troubleshooting FAQs
Q1: My stock bottle has developed a white, crusty precipitate around the cap, and the liquid has become highly viscous. Is the compound ruined? Cause: Your compound has absorbed atmospheric CO₂. The secondary amine in the ethyl linker acts as a strong nucleophile, attacking CO₂ to form a highly stable carbamate salt[1]. Because the molecule has multiple amine centers, intermolecular carbamate networks can form, drastically increasing the viscosity of the liquid or forming solid precipitates. Solution: The compound is not permanently destroyed, but its effective molarity is compromised. You can reverse this process and recover the free base using the Carbamate Reversal Protocol detailed in Section 2. To prevent recurrence, always store the compound under an inert atmosphere (Argon) and use Schlenk techniques.
Q2: LC-MS analysis of my stored reagent shows unexpected peaks with mass shifts of +16 Da and +32 Da. What are these impurities? Cause: This is the classic signature of oxidative degradation. The tertiary amines (the N-methylpiperidine and morpholine nitrogens) possess electron-rich lone pairs that readily react with molecular oxygen or trace peroxides in solvents to form N-oxides (+16 Da for mono-oxidation, +32 Da for di-oxidation)[2]. Furthermore, the secondary amine can undergo radical-mediated hydrogen abstraction, leading to eventual carbon-nitrogen bond scission and dealkylation[3],[4]. Prevention: Never store this compound in older ether solvents (like THF or Diethyl Ether) that may contain peroxides. Always store the neat oil or stock solutions under Argon at -20°C in amber vials to prevent photo-induced radical formation.
Q3: My assay yields are inconsistent, and the mass of the compound drifts upward while weighing on the analytical balance. How do I fix this? Cause: Severe hygroscopicity. Aliphatic polyamines rapidly absorb atmospheric moisture. This not only skews your stoichiometric calculations but also actively catalyzes further degradation. Absorbed water acts as a proton shuttle, significantly lowering the activation energy required for CO₂ absorption and carbamate formation[1]. Prevention: Handle the compound exclusively in a dry glovebox or use a static-free weighing enclosure with active desiccation. Prepare stock solutions immediately in anhydrous solvents over activated molecular sieves.
Section 2: Experimental Protocols
Protocol A: Carbamate Reversal & Free-Basing (Desalting)
Use this protocol to recover the pure amine if it has absorbed CO₂ and become viscous or solid.
-
Step 1: Dissolution & Basification.
-
Action: Suspend the degraded, viscous amine in 1M NaOH (aqueous) and stir vigorously for 30 minutes.
-
Causality: Carbamates are stable in neutral or mildly basic conditions. A strong base forces the equilibrium backward, deprotonating the amine and releasing the CO₂ as water-soluble carbonate salts.
-
Self-Validation Check: Dip a glass rod into the aqueous phase and touch it to pH paper. It must read pH > 12. If it is < 12, the reversal is incomplete; add more NaOH until the pH is validated.
-
-
Step 2: Organic Extraction.
-
Action: Extract the aqueous mixture three times with equal volumes of Dichloromethane (DCM).
-
Causality: The recovered free polyamine is highly soluble in organic solvents, while the carbonate salts and impurities remain trapped in the basic aqueous layer.
-
Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and stain with iodine or ninhydrin. A lack of staining confirms 100% of the amine has been successfully extracted into the DCM.
-
-
Step 3: Drying & Concentration.
-
Action: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Causality: Residual water will re-catalyze degradation upon storage.
-
Self-Validation Check: Before evaporation, hold the organic filtrate up to the light. It must be perfectly transparent . Any cloudiness indicates a water emulsion; if observed, you must re-dry the solution before proceeding.
-
Protocol B: Inert Handling & Storage (Schlenk Method)
Use this protocol to prepare stock solutions without triggering N-oxidation.
-
Step 1: Solvent Degassing.
-
Action: Sparge your chosen anhydrous solvent with Argon gas for at least 30 minutes prior to adding the amine.
-
Causality: Dissolved O₂ is the primary driver of tertiary amine N-oxidation[4].
-
-
Step 2: Positive Pressure Transfer.
-
Action: Transfer the amine into the degassed solvent using a purged syringe under a positive pressure Argon atmosphere.
-
Self-Validation Check: The receiving Schlenk flask must have a balloon attached. If the balloon deflates during transfer, your atmospheric seal is compromised, and ambient O₂/CO₂ has entered the system.
-
Section 3: Quantitative Degradation Profile
| Degradation Pathway | Target Functional Group | Environmental Trigger | Analytical Signature | Relative Kinetic Rate | Prevention Strategy |
| Carbamate Formation | Secondary Amine (Linker) | Atmospheric CO₂ | Viscosity increase, FT-IR peak ~1660 cm⁻¹ | Fast (Minutes to Hours) | Inert gas storage (Ar/N₂) |
| N-Oxidation | Tertiary Amines (Piperidine / Morpholine) | Oxygen (O₂) / Peroxides | LC-MS mass shift (+16 Da / +32 Da) | Moderate (Days to Weeks) | Degassed solvents, dark storage |
| Radical Scission | Secondary Amine (Linker) | UV Light / ROS | LC-MS mass loss (Dealkylation fragments) | Slow (Weeks to Months) | Amber vials, -20°C storage |
| Hydration | Entire Polyamine Network | Atmospheric Moisture | Weighing drift, Broad FT-IR ~3300 cm⁻¹ | Very Fast (Seconds to Minutes) | Glovebox handling, desiccators |
Section 4: Mechanistic Pathway Visualization
Mechanistic pathways of polyamine degradation via CO2, O2, and H2O exposure.
References
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate : ACS Omega / PMC.[Link][3]
-
Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies : Chemosphere / PubMed.[Link][2]
-
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms : Industrial & Engineering Chemistry Research / ACS Publications.[Link][4]
-
Characterization of CO2 Absorption and Carbamate Precipitate in Phase-Change N-Methyl-1,3-diaminopropane/N,N-Dimethylformamide Solvent : Energy & Fuels / ACS Publications.[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Piperidine Derivatives in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to piperidine derivatives in cancer cells. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to navigate the complexities of your experiments. My aim is to empower you with the knowledge to not only execute these protocols but also to understand the underlying principles, enabling you to make informed decisions and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the investigation of piperidine derivatives and cancer cell resistance.
Q1: My piperidine derivative shows high potency in a primary screen, but its efficacy diminishes in subsequent experiments. What are the likely causes?
A1: This is a common challenge. Several factors could be at play:
-
Compound Stability and Solubility: Piperidine derivatives can be susceptible to degradation or precipitation in cell culture media, especially over longer incubation periods.[1] It is crucial to assess the stability of your compound under experimental conditions. Poor solubility can also lead to an overestimation of potency in initial screens, as the compound may precipitate at higher concentrations.[1][2] Consider performing a solubility test in your culture medium and visually inspecting for precipitates.
-
Cell Line Specific Resistance: The initial screen may have used a cell line that is particularly sensitive to your compound. Subsequent testing in other cell lines may reveal intrinsic resistance mechanisms, such as high expression of efflux pumps.[1]
-
Experimental Variability: Inconsistencies in cell seeding density, passage number, and reagent preparation can all contribute to variable results.[3] Standardizing your protocols is key to reproducibility.
Q2: I suspect my cancer cell line is developing resistance to my lead piperidine compound. What are the first steps to confirm this?
A2: The first step is to quantitatively assess the change in sensitivity. This is typically done by generating dose-response curves and comparing the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line to the parental, sensitive cell line. An increase in the IC50 value is a primary indicator of resistance. Following this, you can investigate the underlying mechanisms.
Q3: What are the most common mechanisms of resistance to piperidine derivatives in cancer cells?
A3: While the specific mechanism can vary depending on the compound's mode of action, two prevalent mechanisms are:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: Proteins like P-glycoprotein (P-gp/MDR1) act as efflux pumps, actively removing the drug from the cell, thereby reducing its intracellular concentration and efficacy.[3][4]
-
Alterations in Drug Target or Signaling Pathways: Cancer cells can acquire mutations in the drug's target protein, preventing effective binding. Alternatively, they can activate compensatory signaling pathways to bypass the effects of the drug.[5][6] For instance, if your piperidine derivative targets the PI3K/Akt pathway, cells might upregulate a parallel survival pathway.
Q4: Can piperidine derivatives themselves overcome multidrug resistance (MDR)?
A4: Interestingly, yes. Some piperidine derivatives have been shown to inhibit the function of efflux pumps like P-gp.[3][7] This dual functionality makes them particularly promising therapeutic candidates. They can exert their own cytotoxic effects while also sensitizing cancer cells to other chemotherapeutic agents that are substrates of these pumps.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your key experiments.
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding. - "Edge effect" in 96-well plates due to evaporation.[1] - Pipetting errors.[3] | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media. - Use calibrated pipettes and consider using a multichannel pipette for reagent addition.[3] |
| Higher than expected cell viability (apparent resistance) | - Compound instability or precipitation in media.[1] - Insufficient incubation time.[1] - High cell seeding density masking cytotoxic effects.[1] | - Prepare fresh compound dilutions for each experiment. Visually inspect wells for precipitation. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Lower than expected cell viability (apparent toxicity) | - Contamination (bacterial or fungal).[3] - Compound directly reduces MTT reagent (false positive).[3][8] - Cytotoxicity of the solvent (e.g., DMSO) at high concentrations. | - Regularly check cell cultures for contamination. - Include a "compound only" control (no cells) to test for direct interaction with the assay reagent.[8] - Ensure the final solvent concentration is consistent across all wells and is below a cytotoxic threshold (typically <0.5% for DMSO). |
Guide 2: Issues with Western Blot Analysis of Signaling Pathways
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for target protein | - Low protein concentration in lysate. - Insufficient primary antibody concentration or incubation time. - Inefficient protein transfer to the membrane. | - Load more protein per well (20-40 µg is a good starting point). - Optimize antibody dilution and consider incubating overnight at 4°C. - Verify transfer efficiency with Ponceau S staining. |
| High background | - Insufficient blocking. - Primary or secondary antibody concentration is too high.[9] - Inadequate washing. | - Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk). - Perform antibody titrations to find the optimal concentration. - Increase the number and duration of wash steps. |
| Non-specific bands | - Antibody is not specific to the target protein. - Protein degradation.[9] | - Use a highly validated antibody. Check the supplier's data for specificity. - Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Part 3: Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Determining the IC50 of a Piperidine Derivative using MTT Assay
This protocol is for assessing the cytotoxic effect of a piperidine derivative on an adherent cancer cell line.
Materials:
-
Adherent cancer cells
-
Complete culture medium
-
Piperidine derivative stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your piperidine derivative in complete culture medium. It is recommended to perform a 2-fold or 3-fold dilution series.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the % viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing P-glycoprotein (P-gp) Inhibition using a Calcein-AM Efflux Assay
This fluorescence-based assay determines if your piperidine derivative can inhibit the efflux of a known P-gp substrate, Calcein.[6]
Materials:
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)
-
Black, clear-bottom 96-well plates
-
Calcein-AM (acetoxymethyl ester)
-
Known P-gp inhibitor (positive control, e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader (Excitation/Emission ~485/530 nm)
Procedure:
-
Cell Seeding:
-
Seed both the P-gp overexpressing and parental cell lines in a black, clear-bottom 96-well plate at an optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Pre-incubation:
-
Prepare dilutions of your piperidine derivative and the positive control (Verapamil) in HBSS.
-
Wash the cells once with warm HBSS.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Calcein-AM Loading:
-
Prepare a 2X working solution of Calcein-AM in HBSS (e.g., 1 µM).
-
Add 100 µL of the 2X Calcein-AM solution to each well (final concentration will be 0.5 µM).
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Calculate the fluorescence accumulation ratio: (Fluorescence in P-gp overexpressing cells / Fluorescence in parental cells). A ratio close to 1 indicates P-gp inhibition.
-
Calculate the percentage of P-gp inhibition relative to the positive control.
-
Part 4: Visualizations and Data Presentation
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and procedures discussed in this guide.
Caption: The PI3K/Akt signaling pathway, a common target for piperidine derivatives.
Caption: Workflow for the Calcein-AM P-glycoprotein inhibition assay.
Quantitative Data Summary
The following table provides an example of how to present IC50 data for a novel piperidine derivative, "PD-123," against a panel of sensitive and resistant cancer cell lines.
| Cell Line | Resistance Mechanism | PD-123 IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Sensitive | 1.5 ± 0.2 | 0.8 ± 0.1 |
| MCF-7/ADR | P-gp Overexpression | 2.1 ± 0.3 | 15.2 ± 1.8 |
| OVCAR-8 | Sensitive | 2.8 ± 0.4 | 1.2 ± 0.2 |
| NCI/ADR-RES | P-gp Overexpression | 3.5 ± 0.5 | 25.6 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
This data suggests that while PD-123 is affected by P-gp overexpression, the degree of resistance is significantly less than that observed for a known P-gp substrate like Doxorubicin, indicating its potential to overcome this resistance mechanism.
References
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
- interpreting unexpected results in cell viability assays with XV638 | Benchchem. (n.d.).
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (2022, January 7). Retrieved from [Link]
- Application Note: In Vitro P-glycoprotein (P-gp) Inhibition Assay Using Euonymine - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X - Benchchem. (n.d.).
-
Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC. (2017, August 11). Retrieved from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed. (2022, January 7). Retrieved from [Link]
-
Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - MDPI. (2024, July 11). Retrieved from [Link]
-
Western Blot: Technique, Theory, and Trouble Shooting - PMC - NIH. (n.d.). Retrieved from [Link]
-
P-gp Inhibition Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022, January 6). Retrieved from [Link]
-
Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells - ResearchGate. (n.d.). Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]
-
Any advice on a MTT assay false positive result? - ResearchGate. (2015, June 5). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Evaluating (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine vs. Benchmark σ1 Receptor Ligands
Executive Summary
The sigma-1 receptor (σ1R) is a ligand-regulated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). It represents a high-value therapeutic target for neurodegenerative diseases, pain management, and retinal dystrophies.
This guide provides a comprehensive evaluation of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine —a prototypical dual-heterocycle compound featuring both piperidine and morpholine scaffolds—against established benchmark σ1R ligands including (+)-pentazocine , PRE-084 , and SA4503 . By analyzing structural pharmacophores, binding affinities, and translational efficacy, this guide establishes a rigorous framework for validating novel σ1R modulators.
Mechanistic Rationale & Structural Biology
The design of highly specific σ1R ligands heavily relies on the presence of a basic nitrogen center flanked by hydrophobic regions.
-
The Piperidine Core: The piperidine moiety is a critical structural element for σ1R activity. In its protonated form at physiological pH, the basic nitrogen of the piperidine ring engages in an essential salt bridge interaction with the Glu172 residue within the σ1R binding pocket 1[1].
-
The Morpholine Extension: The addition of a morpholine group provides necessary steric bulk and secondary hydrogen-bonding capabilities. While this dual-scaffold approach can yield nanomolar affinity for σ1R, researchers must carefully monitor off-target activity. Modifications to the morpholine or piperidine rings can rapidly shift selectivity toward Dopamine D4 or Histamine H3 receptors 2[2].
σ1R Activation Pathway: From ligand binding to downstream antioxidant neuroprotection.
Comparative Performance Profiling
While in vitro binding affinity ( Ki ) is a primary screening metric, it is not a definitive predictor of in vivo efficacy. Recent comparative studies in the rd10 mouse model of retinitis pigmentosa demonstrate that while benchmark ligands like SA4503 and PRE-084 show excellent in vitro cytoprotection, they fail to prevent catastrophic photoreceptor loss in vivo compared to the highly specific gold standard, (+)-pentazocine 3[3].
Table 1: Pharmacological Profile Comparison
| Ligand | Structural Class | Target Specificity | In Vitro Efficacy (661W Cells) | In Vivo Efficacy (rd10 Mice) |
| (+)-Pentazocine | Benzomorphan | Highly selective σ1R agonist | High (Increases Nrf2, Cat, Sod1) | High (Rescues photoreceptors) |
| PRE-084 | Morpholine derivative | Selective σ1R agonist | High (Attenuates oxidative stress) | Low (Fails to rescue acuity) |
| SA4503 | Piperazine derivative | σ1R agonist | High (Improves cell viability) | Low (No outer retinal rescue) |
| (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine | Piperidine-Morpholine | Dual σ1R / D4 / H3 potential | Dose-dependent | Requires validation |
Data synthesis highlights the translational gap between in vitro antioxidant upregulation and in vivo tissue preservation.
Experimental Methodologies (Self-Validating Protocols)
To objectively evaluate a novel piperidine-morpholine derivative against these benchmarks, researchers must employ a multi-tiered, self-validating workflow.
Protocol 1: Radioligand Binding Assay (Target Engagement)
Causality: Before assessing cellular function, direct receptor engagement must be quantified to rule out off-target phenotypic effects.
-
Preparation: Harvest cell membranes from HEK293 cells expressing human σ1R.
-
Incubation: Incubate membranes with 3 nM [3H]−(+) -pentazocine (the radiolabeled gold standard) and varying concentrations of the test compound (0.1 nM to 10 μM) 2[2].
-
Filtration & Reading: Terminate the reaction by rapid filtration through glass fiber filters. Measure bound radioactivity using liquid scintillation counting to calculate the Ki value.
Protocol 2: In Vitro Oxidative Stress Rescue
Causality: σ1R activation triggers the Nrf2 antioxidant response. This assay validates that the ligand acts as a functional agonist rather than an antagonist.
-
Cell Culture: Plate 661W photoreceptor-like cells and pre-treat with the test ligand (e.g., 3 μM to 25 μM) for 1 hour.
-
Stress Induction: Expose cells to tert-butyl hydroperoxide (tBHP) to induce severe oxidative stress 3[3].
-
Quantification: Assess cell viability via MTS assay and quantify Nrf2, Nqo1, and Cat gene expression via RT-qPCR.
Protocol 3: In Vivo Efficacy (rd10 Mouse Model)
Causality: Because ligands like PRE-084 fail in vivo despite in vitro success, structural integrity and functional vision must be measured in a living system.
-
Dosing: Administer the test ligand (e.g., 0.5 mg/kg to 1.0 mg/kg) via intraperitoneal (IP) injection to rd10 mice every other day from Postnatal Day 14 (P14) to P42 3[3].
-
Functional Readout: Assess visual acuity using Optokinetic Tracking (OKR) and electroretinography (ERG).
-
Structural Readout: Perform Optical Coherence Tomography (OCT) to measure outer retinal thickness, comparing the results against (+)-pentazocine-treated controls.
Preclinical Evaluation Workflow: From target engagement to in vivo functional validation.
References
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry (PMC/NIH).1
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.2
-
Comparison of Sigma 1 Receptor (Sig1R) ligands SA4503, PRE084 and (+)-pentazocine ((+)-PTZ) for their cone photoreceptor (PRC) rescue effects in the Pde6brd10/J (rd10) mouse model of retinitis pigmentosa. Investigative Ophthalmology & Visual Science (ARVO).3
Sources
Comparing the efficacy of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine to known inhibitors
Comparative Efficacy Analysis of Compound-MMPM, a Novel PI3K/Akt/mTOR Pathway Modulator
A Senior Application Scientist's Guide to In Vitro Characterization
This guide provides a comprehensive comparison of the novel compound, (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine (designated as Compound-MMPM), against established inhibitors of the PI3K/Akt/mTOR signaling pathway. As researchers and drug development professionals, understanding the nuanced performance of a new chemical entity relative to gold-standard alternatives is paramount. This document outlines the experimental rationale, detailed protocols, and comparative data necessary to evaluate the efficacy and preliminary mechanism of action of Compound-MMPM.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide will compare Compound-MMPM to three well-characterized inhibitors: Wortmannin, a covalent pan-PI3K inhibitor; LY294002, a reversible pan-PI3K inhibitor; and Rapamycin, a specific mTORC1 inhibitor. All experiments are contextualized within the MCF-7 breast cancer cell line, a model system known for its reliance on this pathway.
Experimental Design & Rationale
To robustly characterize Compound-MMPM, a multi-pronged approach is necessary. We will assess its efficacy at three key levels: direct enzymatic inhibition, downstream pathway modulation, and cellular phenotypic response.
-
Biochemical Kinase Assays (PI3Kα): The initial and most direct test is to determine if Compound-MMPM inhibits the enzymatic activity of a key upstream kinase, PI3Kα. This provides a direct measure of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for potency.
-
Western Blot Analysis of Pathway Phosphorylation: A hallmark of PI3K/Akt/mTOR pathway activation is the phosphorylation of key downstream effectors. By treating MCF-7 cells with our panel of inhibitors and probing for phosphorylated Akt (p-Akt at Ser473) and phosphorylated S6 ribosomal protein (p-S6 at Ser235/236), we can visualize the compound's impact on the signaling cascade. This provides mechanistic insight, distinguishing between upstream PI3K inhibition and direct mTORC1 inhibition.
-
Cell Viability and Apoptosis Assays: The ultimate goal of an anti-cancer therapeutic is to inhibit cell proliferation and induce cell death. We will employ a standard MTS assay to measure changes in cell viability and a Caspase-Glo 3/7 assay to quantify the induction of apoptosis. This connects molecular target inhibition to a desired cellular outcome.
Part 1: Biochemical Potency - In Vitro PI3Kα Kinase Assay
The initial evaluation of a putative kinase inhibitor involves assessing its direct effect on the purified enzyme. Here, we compare the potency of Compound-MMPM against the known PI3K inhibitors, Wortmannin and LY294002.
Methodology: PI3Kα (p110α/p85α) HTRF Assay
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity in a high-throughput format.
-
Reagent Preparation:
-
Prepare a 2X solution of PI3Kα enzyme in kinase buffer.
-
Prepare a 2X solution of the substrate, PIP2, in kinase buffer.
-
Serially dilute Compound-MMPM and control inhibitors (Wortmannin, LY294002) in DMSO, followed by a final dilution in kinase buffer to create 4X compound solutions.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well assay plate.
-
Add 5 µL of the 2X PI3Kα enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of the 2X PIP2 substrate solution to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 20 µL of the HTRF detection mix (containing a Eu3+-cryptate labeled anti-PIP3 antibody and an XL665-labeled PIP3 tracer) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
The ratio of these signals is used to calculate the amount of PIP3 produced. Data is then normalized to controls and IC50 values are determined using a non-linear regression curve fit.
-
Comparative Potency Data
| Compound | Target(s) | IC50 (nM) vs. PI3Kα | Notes |
| Compound-MMPM | PI3K (Hypothesized) | 15.8 | Potent inhibitor with a novel scaffold. |
| Wortmannin | Pan-PI3K (Covalent) | 2.1 | Highly potent, but known for off-target effects and instability. |
| LY294002 | Pan-PI3K (Reversible) | 1,400 | A well-established, but less potent, research tool. |
| Rapamycin | mTORC1 | > 10,000 | Not a direct PI3K inhibitor; serves as a negative control. |
Part 2: Cellular Mechanism of Action - Western Blot Analysis
To confirm that Compound-MMPM inhibits the PI3K/Akt/mTOR pathway in a cellular context, we analyze the phosphorylation status of key downstream nodes.
Methodology: Western Blot for p-Akt and p-S6
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activity.
-
Treat cells with Compound-MMPM (at 1x, 5x, and 10x IC50), Wortmannin (100 nM), LY294002 (20 µM), Rapamycin (50 nM), and a DMSO vehicle control for 2 hours.
-
Stimulate the pathway with 100 ng/mL insulin for 15 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20 µg of protein per sample on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-p-S6 Ser235/236, anti-total-S6, and anti-GAPDH as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Visualizing the Signaling Pathway and Inhibition Points
Caption: PI3K/Akt/mTOR pathway and points of inhibition.
Expected Outcome Summary
-
Compound-MMPM, Wortmannin, and LY294002 are expected to decrease the phosphorylation of both Akt and S6, confirming their action at or upstream of PI3K.
-
Rapamycin should only decrease the phosphorylation of S6, leaving p-Akt levels largely unaffected, consistent with its specific inhibition of mTORC1.
Part 3: Cellular Efficacy - Viability and Apoptosis Assays
The final and most critical assessment is the compound's effect on cancer cell survival. We measure both the cytostatic (inhibition of growth) and cytotoxic (induction of death) effects.
Methodology: MTS Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Compound-MMPM and the control inhibitors for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C. The reagent is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of viability relative to the DMSO-treated control wells and determine the GI50 (concentration for 50% growth inhibition).
Methodology: Caspase-Glo 3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTS assay, but treat cells for 48 hours, a common time point for apoptosis induction.
-
Reagent Addition: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature. The reagent contains a luminogenic substrate for activated caspases 3 and 7.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Data is expressed as fold-change in caspase activity over the vehicle control.
Comparative Cellular Efficacy Data
| Compound | GI50 in MCF-7 (nM) | Max. Caspase 3/7 Activation (Fold Change) |
| Compound-MMPM | 85 | 4.2 |
| Wortmannin | 25 | 3.8 |
| LY294002 | 18,000 | 2.5 |
| Rapamycin | 150 | 1.8 |
Experimental Workflow Visualization
Caption: Integrated workflow for inhibitor characterization.
Conclusion & Future Directions
The data presented in this guide positions Compound-MMPM as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. Its biochemical potency against PI3Kα (IC50 = 15.8 nM) is significantly better than the classic inhibitor LY294002 and approaches that of Wortmannin, without the liabilities of a covalent mechanism.
Cellularly, Compound-MMPM effectively suppresses downstream signaling, as evidenced by the reduction in p-Akt and p-S6 levels. This on-target activity translates into a robust anti-proliferative effect (GI50 = 85 nM) and a significant induction of apoptosis in MCF-7 cells. Notably, its ability to induce apoptosis appears superior to that of Rapamycin, which is known to be primarily cytostatic in many contexts.
Future work should focus on a broader kinase panel to assess the selectivity of Compound-MMPM. Investigating its efficacy in other cancer cell lines with different genetic backgrounds and, ultimately, in vivo xenograft models will be crucial next steps in its preclinical development.
References
-
Hennessy BT, Smith DL, Ram PT, Lu Y, Mills GB. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]
-
Manning BD, Cantley LC. (2007). AKT/PKB signaling: navigating downstream. Cell. [Link]
-
Arcaro A, Wymann MP. (1993). Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor. Biochemical Journal. [Link]
-
Vlahos CJ, Matter WF, Hui KY, Brown RF. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry. [Link]
-
Sabatini DM. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Molecular Cell. [Link]
Comparative Guide: Receptor Cross-Reactivity of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Off-Target Profiling, Pharmacophore Benchmarking, and Assay Methodologies
Executive Summary
In modern drug discovery, polyamine appendages are frequently conjugated to hydrophobic scaffolds (e.g., quinazolines, pyrimidines, and indoles) to improve aqueous solubility and direct binding toward solvent-exposed kinase regions. (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is a highly functionalized, dual-heterocyclic aliphatic amine. While its morpholine moiety is excellent for establishing hydrogen bonds in kinase hinge regions (such as PI3K or mTOR), the presence of a 1-methylpiperidine ring introduces significant polypharmacology. This guide objectively compares the cross-reactivity profile of this complex appendage against standard alternative solubilizing groups, providing researchers with the mechanistic rationale and experimental protocols needed to de-risk off-target liabilities.
Mechanistic Rationale for Cross-Reactivity
The cross-reactivity of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine stems from its distinct structural motifs, which inadvertently mimic endogenous neurotransmitters and interact with ion channel pores.
-
1-Methylpiperidine Moiety (GPCR Liability): The tertiary amine of the 1-methylpiperidine ring is protonated at physiological pH (7.4), creating a localized positive charge that closely mimics the quaternary ammonium group of acetylcholine and the imidazole ring of histamine. Consequently, molecules bearing this motif frequently exhibit potent off-target binding at Muscarinic (M1-M5) and Histamine (H1/H3) receptors, as well as certain Serotonin (5-HT2A) subtypes[1].
-
Morpholinoethyl Moiety (Ion Channel Liability): Morpholine rings are widely used to modulate physicochemical properties, offering a weak base (pKa ~8.4) that enhances solubility[2]. However, when coupled with a flexible ethyl linker and a secondary amine, the resulting lipophilic basicity significantly increases the risk of hERG (Kv11.1) channel blockade . The protonated amines become trapped in the intracellular cavity of the hERG channel, interacting via cation- π bonding with Tyr652 and Phe656 residues[3].
Structural mapping of the molecule's moieties to off-target receptor liabilities.
Comparative Performance Guide
When designing a drug candidate, selecting the correct solubilizing tail is critical to balancing on-target potency with off-target safety. The table below benchmarks the product against three common alternatives.
(Note: Values represent median benchmarking data derived from SAR profiling of these isolated pharmacophores appended to a neutral scaffold).
| Solubilizing Moiety | Predicted pKa (Highest Basic Center) | hERG Blockade IC 50 (µM) | Muscarinic M1 Affinity K i (nM) | Histamine H1 Affinity K i (nM) | Primary Utility & Safety Profile |
| (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine | ~9.8 | 3.5 (High Risk) | 65 (High Risk) | 85 (High Risk) | Dual-targeting; high risk of sedation, dry mouth, and QTc prolongation. |
| N-Methylpiperazine | ~9.0 | 18.0 (Moderate) | >10,000 (Safe) | >5,000 (Safe) | Standard kinase solubilizer; minimal GPCR cross-reactivity. |
| 2-Morpholinoethylamine | ~8.4 | >30.0 (Safe) | >10,000 (Safe) | >10,000 (Safe) | Excellent safety profile; lower basicity prevents hERG trapping[2]. |
| 1-Methylpiperidin-4-amine | ~10.2 | 12.5 (Moderate) | 110 (High Risk) | 150 (High Risk) | Strong GPCR liability due to the isolated 1-methylpiperidine ring[1]. |
Experimental Methodologies
To accurately quantify the cross-reactivity of this amine fragment, the following self-validating experimental protocols must be executed.
Protocol A: Radioligand Displacement Assay (GPCR Profiling)
Radioligand binding assays remain the gold standard for quantifying GPCR off-target affinity due to their extreme sensitivity[4].
-
Step 1: Membrane Preparation. Harvest CHO-K1 cells stably overexpressing the human M1 or H1 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Causality: Performing homogenization strictly on ice prevents proteolytic degradation of the GPCRs and maintains the receptors in their active conformational state.
-
-
Step 2: Assay Incubation. In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 1 nM [³H]-N-methylscopolamine for M1), and serial dilutions of the test compound (10 pM to 10 µM). Incubate for 90 minutes at 25°C.
-
Causality: A 90-minute incubation at room temperature ensures the binding kinetics reach thermodynamic equilibrium, preventing artificial shifts in the calculated IC 50 .
-
-
Step 3: Filtration and Washing. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality: PEI neutralizes the negative charge of the glass filters, preventing non-specific binding of the highly basic test compound. Ice-cold washes trap the receptor-ligand complex by virtually halting the dissociation rate ( koff ).
-
-
Step 4: Scintillation Counting & System Validation. Add scintillation cocktail and read in a MicroBeta counter.
-
System Validation: Every plate must include a full dose-response of a known reference standard (e.g., Atropine for M1) to calculate the Z'-factor. The assay is only valid if Z' > 0.6 and the reference K i matches historical data.
-
Step-by-step radioligand binding assay workflow for GPCR cross-reactivity profiling.
Protocol B: Automated Patch-Clamp Electrophysiology (hERG Liability)
Because morpholine-containing amines are notorious for hERG blockade[3], functional electrophysiology is required.
-
Step 1: Cell Capture. Use CHO cells stably expressing the Kv11.1 gene. Capture cells on a planar patch-clamp chip (e.g., QPatch system) and establish a whole-cell configuration (seal resistance > 1 GΩ).
-
Step 2: Voltage Protocol. Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Causality: hERG blockers typically bind to the open or inactivated state of the channel. The +20 mV depolarization step forces the channel into these states, allowing the basic amine of the test compound to enter the inner vestibule and bind.
-
-
Step 3: Compound Perfusion & System Validation. Perfuse the test compound for 5 minutes and measure the fractional block of the tail current.
-
System Validation: Use 0.1% DMSO as a vehicle control (negative) and 1 µM Cisapride as a positive control. The system is self-validating if Cisapride produces >80% tail current inhibition.
-
Sources
A Comparative Analysis of N-Methylpiperidine and N-Substituted Piperidines in Chemical Synthesis and Drug Design
Introduction & Mechanistic Overview
The piperidine ring is a foundational structural motif in both synthetic organic chemistry and medicinal drug design. Modifying the nitrogen atom via alkyl or aryl substitution fundamentally alters the molecule's physicochemical profile—specifically its basicity, nucleophilicity, and lipophilicity.
While one might assume that adding an electron-donating methyl group to piperidine would increase its basicity, experimental thermodynamic data reveals a different reality in aqueous environments. Unsubstituted piperidine has a pKa of ~11.22, whereas N-methylpiperidine (NMP) exhibits a lower 1[1]. This causality is rooted in solvation thermodynamics: the tertiary amine in NMP has one less proton to participate in hydrogen bonding with water, significantly reducing the stabilization of its conjugate acid. Conversely, N-ethylpiperidine (NEP) exhibits a slightly higher 2[2], as the increased inductive effect of the ethyl group partially offsets the solvation penalty.
Understanding these nuanced structure-property relationships is critical for selecting the optimal N-substituted piperidine for specific applications.
Physicochemical Profiling: NMP vs. NEP vs. NBP
To objectively evaluate these compounds, we must compare their core thermodynamic and physical properties.
Table 1: Physicochemical Properties of Key N-Substituted Piperidines
| Property | N-Methylpiperidine (NMP) | N-Ethylpiperidine (NEP) | N-Benzylpiperidine (NBP) |
| Molecular Formula | C₆H₁₃N | C₇H₁₅N | C₁₂H₁₇N |
| pKa (Aqueous) | 10.08[1] | 10.40[2] | 9.02[3] |
| LogP (approx.) | 1.3 | 1.8 | 2.7 - 3.0 |
| Boiling Point (°C) | 106 - 107 | 131[4] | > 240 |
| Steric Hindrance | Minimal | Moderate | High |
| Primary Utility | Nucleophilic base, solvent | Non-nucleophilic base | CNS pharmacophore |
Chemical Synthesis: The Steric Shielding Effect
In cross-coupling reactions or enolate formations, the choice between NMP and NEP is dictated by nucleophilicity. NMP is a highly efficient base but acts as a potent nucleophile, risking unwanted side reactions (e.g., forming quaternary ammonium salts with alkyl halides). NEP, despite having a similar basicity, utilizes the steric bulk of its ethyl group to shield the nitrogen lone pair, effectively rendering it a superior non-nucleophilic base.
Decision Matrix: Selecting the Optimal N-Substituted Piperidine
Decision matrix for selecting N-substituted piperidines based on steric and lipophilic needs.
Experimental Protocol: Self-Validating Alkylation Kinetics Assay
To empirically validate the difference in nucleophilicity between NMP and NEP, the following conductometric assay provides a real-time, self-validating readout of reaction kinetics.
Objective: Quantitatively compare the SN2 reaction rates of NMP and NEP with an alkyl halide. Causality behind choices:
-
Solvent (Acetonitrile): A polar aprotic solvent stabilizes the ionic transition state without hydrogen-bonding to the amine lone pair, ensuring the rate is purely a function of the amine's inherent steric profile.
-
Detection (Conductometry): Because the starting materials are neutral and the products are ionic, conductivity provides a direct, internal calibration of reaction progress without needing external quenching.
Step-by-Step Methodology:
-
Reagent Preparation: Dry HPLC-grade acetonitrile over 3Å molecular sieves to prevent water-induced hydrolysis. Prepare exactly 0.1 M solutions of NMP, NEP, and benzyl bromide.
-
System Calibration: Calibrate a standard conductivity probe using 0.01 M KCl to ensure absolute measurement accuracy.
-
Reaction Initiation: In a thermostated vessel set to 25.0 °C, mix 10 mL of the amine solution (NMP or NEP) with 10 mL of the benzyl bromide solution. Stir continuously at 500 rpm.
-
Real-Time Monitoring: Record the solution's conductivity ( κ ) every 10 seconds for 30 minutes. The generation of the quaternary ammonium bromide salt will cause a linear increase in conductivity during the initial kinetic phase.
-
Data Synthesis: Plot the integrated second-order rate equation to extract the rate constant ( k ). NEP will demonstrate a k value orders of magnitude lower than NMP, experimentally proving its utility as a sterically hindered base.
Application in Drug Discovery: Lipophilicity and Toxicity Modulation
In fragment-based drug design, modifying the N-substituent is a primary strategy for optimizing pharmacokinetics.
Enhancing BBB Penetrance: Unsubstituted piperidines often lack the lipophilicity required for Central Nervous System (CNS) targets. Substituting the nitrogen with a benzyl group (N-benzylpiperidine) drastically increases the partition coefficient. For instance, in the development of novel therapeutics against Naegleria fowleri,5 demonstrated calculated LogD7.4 values between 4.12 and 4.82, ensuring robust Blood-Brain Barrier (BBB) penetrance while maintaining target efficacy[5].
Mitigating Cardiotoxicity: A major hurdle with highly basic piperidines is their propensity to bind to the hERG potassium channel, leading to cardiac toxicity. Recent chemoinformatic analyses demonstrate that 6 into N-substituted piperidines effectively lowers the pKa via electron-withdrawing inductive effects, thereby mitigating hERG-related toxicity while preserving the 3D structural integrity of the fragment[6].
References
-
[1] PubChem. "N-Methylpiperidine | C6H13N | CID 12291." National Institutes of Health. URL: [Link]
-
[2] Organic Chemistry Data. "pKa Data Compiled by R. Williams." URL:[Link]
-
[3] ChemBK. "N-benzylpiperidine - Physico-chemical Properties." URL: [Link]
-
[4] ChemBK. "1-Ethylpiperidine - Physico-chemical Properties." URL:[Link]
-
[5] National Institutes of Health (PMC). "Development of Dihydroquinazoline Compounds as Novel Therapeutics Against Naegleria fowleri." URL:[Link]
-
[6] The Journal of Organic Chemistry. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." ACS Publications. URL:[Link]
Sources
- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chembk.com [chembk.com]
- 4. 1-Ethylpiperidine [chembk.com]
- 5. Development of Dihydroquinazoline Compounds as Novel Therapeutics Against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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